Technical Data Sheet: (-)-Isolariciresinol 9'-O-glucoside
Subject: Molecular Weight and Physicochemical Properties of (-)-Isolariciresinol 9'-O-glucoside This document provides a concise summary of the key molecular and physicochemical properties of (-)-Isolariciresinol 9'-O-gl...
Author: BenchChem Technical Support Team. Date: December 2025
Subject: Molecular Weight and Physicochemical Properties of (-)-Isolariciresinol 9'-O-glucoside
This document provides a concise summary of the key molecular and physicochemical properties of (-)-Isolariciresinol 9'-O-glucoside, a lignan (B3055560) glycoside found in various plant species. The data presented herein is compiled from established chemical databases and is intended for use by researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Quantitative Molecular Data
The fundamental molecular properties of (-)-Isolariciresinol 9'-O-glucoside are summarized in the table below. These values are computationally derived and widely accepted in the scientific community.
The molecular weight of a compound is a fundamental physical property determined from its molecular formula. The process is a standardized calculation based on the atomic weights of the constituent elements.
Protocol:
Establish Molecular Formula: The first step is to determine the precise molecular formula of the compound. For (-)-Isolariciresinol 9'-O-glucoside, the established formula is C₂₆H₃₄O₁₁.[1][2][3]
Identify Constituent Elements: The elements present in the molecule are Carbon (C), Hydrogen (H), and Oxygen (O).
Utilize Standard Atomic Weights: The calculation employs the standard atomic weights for each element as defined by the International Union of Pure and Applied Chemistry (IUPAC).
Atomic Weight of Carbon (C): ≈ 12.011 u
Atomic Weight of Hydrogen (H): ≈ 1.008 u
Atomic Weight of Oxygen (O): ≈ 15.999 u
Calculate Total Mass: The molecular weight is the sum of the atomic weights of all atoms in the molecule:
Mass = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of O atoms × Atomic Weight of O)
natural sources of (-)-Isolariciresinol 9'-O-glucoside
An In-depth Technical Guide on the Natural Sources of (-)-Isolariciresinol 9'-O-glucoside Introduction Lignans (B1203133) are a diverse group of phenolic compounds derived from the phenylpropanoid pathway in plants. They...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Natural Sources of (-)-Isolariciresinol 9'-O-glucoside
Introduction
Lignans (B1203133) are a diverse group of phenolic compounds derived from the phenylpropanoid pathway in plants. They are characterized by the coupling of two phenylpropane units. Within this class, (-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its natural sources, quantitative data, and the experimental protocols for its extraction and analysis, tailored for researchers, scientists, and professionals in drug development.
Natural Sources and Quantitative Data
(-)-Isolariciresinol 9'-O-glucoside and its aglycone, isolariciresinol (B191591), are found in various plant species. While secoisolariciresinol (B192356) diglucoside (SDG) is the most abundant lignan in flaxseed, isolariciresinol has been identified as a minor lignan component in this source[1]. Other plants have also been reported to contain related isolariciresinol glycosides. The following table summarizes the known natural sources.
Note: Data specifying the exact concentration of the levorotatory isomer, (-)-Isolariciresinol 9'-O-glucoside, is limited in publicly available literature. Much of the research focuses on the more abundant lignans like SDG or does not differentiate between stereoisomers. Isolariciresinol itself is often found as a minor lignan in flaxseed meal[1].
Experimental Protocols
The extraction, isolation, and quantification of lignans from plant matrices involve multi-step procedures. The protocols are often tailored to the specific plant source and the target lignan.
General Extraction of Lignans from Plant Material
This protocol is a generalized procedure based on methods for lignan extraction from sources like flaxseed.
Objective: To extract lignan glycosides from a plant matrix.
Methodology:
Sample Preparation: The plant material (e.g., flaxseeds, seed meal) is ground into a fine powder or flour to increase the surface area for solvent extraction[6]. Defatting the flour using a solvent like hexane (B92381) is a common preliminary step, particularly for oil-rich seeds[7][8].
Solvent Extraction: The prepared material is extracted with an alcoholic solvent system. Most commonly, 70-100% aqueous ethanol (B145695) or methanol (B129727) is used[9]. The extraction can be performed at room temperature with stirring or under reflux.
Microwave-Assisted Extraction (MAE): To improve efficiency, MAE can be employed. This technique has been successfully used for extracting lignans from flaxseed and is considered superior to some conventional methods[9][10].
Hydrolysis (Optional but common): To release the lignan aglycones from their glycosidic forms, hydrolysis is performed.
Alkaline Hydrolysis: This method is used to liberate lignans like SDG from their complexed form[7][8]. For instance, sodium methoxide (B1231860) in methanol can be used[6].
Acid Hydrolysis: This is used to cleave the glycosidic bonds and release the aglycone (e.g., isolariciresinol) from its sugar moiety[1].
Enzymatic Hydrolysis: Enzymes like β-glucuronidase/sulfatase from Helix pomatia can be used to hydrolyze lignan glucosides[11].
Purification: The crude extract is often purified to enrich the lignan fraction. This can involve:
Liquid-Liquid Partitioning: To separate compounds based on their differential solubility in immiscible solvents[7].
Column Chromatography: Using resins like C18 or anion exchange resins to separate the lignans from other components[7][8][10]. Adsorption resins such as XAD-4 have been used for enriching polyphenolic extracts from sesame seeds[5].
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a typical method for the analysis and quantification of lignans.
Objective: To separate and quantify specific lignans in the purified extract.
Methodology:
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Diode Array Detector (DAD) is commonly used. Detection is typically set at 280 nm for lignans[1][6].
Chromatographic Column: A reversed-phase C18 column is the standard choice for separating lignans[7][10].
Mobile Phase: A gradient or isocratic elution is used. A common mobile phase consists of a mixture of acidified water (e.g., with 1% acetic acid) and an organic solvent like acetonitrile (B52724) or methanol[6]. The gradient is adjusted to achieve optimal separation of the target compounds.
Quantification: The concentration of the target lignan is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using a purified analytical standard.
Confirmation with Mass Spectrometry (MS): For unambiguous identification, HPLC is coupled with a mass spectrometer (LC-MS or LC-MS/MS). This provides molecular weight and fragmentation data, confirming the identity of the lignan[7][11].
Visualizations
Experimental Workflow for Lignan Extraction and Analysis
The following diagram illustrates the general workflow for the extraction and analysis of (-)-Isolariciresinol 9'-O-glucoside and other lignans from a plant source.
Caption: Workflow for lignan extraction, purification, and analysis.
Lignan Biosynthesis Pathway Relationship
This diagram shows the general biosynthetic relationship leading to major lignans. Pinoresinol (B1678388) can be a precursor to lariciresinol, which in turn can lead to secoisolariciresinol, the aglycone of the most abundant flaxseed lignan. Isolariciresinol is an isomer of lariciresinol.
Caption: Simplified biosynthetic pathway of related lignans.
The Enigmatic Path to (-)-Isolariciresinol 9'-O-glucoside: A Technical Guide to its Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals Introduction (-)-Isolariciresinol (B15240900) 9'-O-glucoside, a lignan (B3055560) glycoside found in various plant species, has garnered interest for its po...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isolariciresinol (B15240900) 9'-O-glucoside, a lignan (B3055560) glycoside found in various plant species, has garnered interest for its potential biological activities. Lignans (B1203133), a diverse class of phenylpropanoid dimers, are known for their antioxidant, anti-inflammatory, and anticancer properties. The biosynthetic pathway of many common lignans is well-established, originating from the phenylpropanoid pathway and involving key enzymes such as pinoresinol-lariciresinol reductase and secoisolariciresinol (B192356) dehydrogenase. However, the precise enzymatic steps leading to the formation of (-)-isolariciresinol and its subsequent glucosylation remain an area of active investigation. This technical guide provides a comprehensive overview of the known and putative steps in the biosynthesis of (-)-Isolariciresinol 9'-O-glucoside, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the biosynthetic and experimental workflows.
The Biosynthetic Pathway: From Phenylpropanoid Precursors to a Glucosylated Lignan
The biosynthesis of (-)-Isolariciresinol 9'-O-glucoside begins with the general phenylpropanoid pathway, which provides the monolignol precursors for lignan formation.
Phenylpropanoid Pathway and Monolignol Biosynthesis
The journey starts with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce monolignols, primarily p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[1] The core enzymes in this pathway include L-phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-hydroxycinnamate CoA ligase (4CL).[1]
Dimerization to Form the Lignan Scaffold
Two molecules of coniferyl alcohol undergo oxidative coupling to form the initial lignan, pinoresinol. This reaction is mediated by dirigent proteins (DIR) and laccases or peroxidases, which control the stereochemistry of the product.[2]
Reduction to Secoisolariciresinol
Pinoresinol is then sequentially reduced by pinoresinol-lariciresinol reductase (PLR) , an NADPH-dependent enzyme.[3] The first reduction yields lariciresinol, and a second reduction produces secoisolariciresinol.[3] The stereospecificity of PLR enzymes is a key factor in determining the enantiomeric form of the resulting lignans.[3]
The enzymatic conversion of secoisolariciresinol to isolariciresinol is a critical but not yet fully elucidated step. While secoisolariciresinol dehydrogenase (SIRD) is known to oxidize secoisolariciresinol to matairesinol, the enzyme responsible for the formation of isolariciresinol has not been definitively identified.[4][5] It is hypothesized that a reductase or an isomerase may be involved in this transformation. The stereochemistry of this step is crucial for the formation of the (-)-enantiomer.
Glucosylation to (-)-Isolariciresinol 9'-O-glucoside
The final step in the biosynthesis is the attachment of a glucose molecule to the 9'-hydroxyl group of (-)-isolariciresinol. This reaction is catalyzed by a UDP-glucosyltransferase (UGT) , which utilizes UDP-glucose as the sugar donor. The specific UGT responsible for this regioselective glucosylation has not yet been characterized. Plant UGTs are a large and diverse family of enzymes known for their role in the glycosylation of a wide range of secondary metabolites, which can alter their solubility, stability, and biological activity.[6]
Quantitative Data
Quantitative kinetic data for the specific enzymes involved in the later stages of (-)-Isolariciresinol 9'-O-glucoside biosynthesis are limited due to the uncharacterized nature of the key enzymes. However, data for related enzymes in lignan biosynthesis provide valuable context.
Note: The kinetic parameters for PLR and SIRD can vary significantly between plant species and with different enantiomers of the substrates. The data for IiUGT4 is for the glycosylation of lariciresinol, not isolariciresinol, but provides an example of UGT kinetics with a related lignan.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of (-)-Isolariciresinol 9'-O-glucoside biosynthesis.
Extraction of Lignans and their Glucosides from Plant Material
Objective: To extract lignans and their glycosides from plant tissue for analysis.
Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a grinder.
Suspend the powdered tissue in 80% methanol (e.g., 10 mL per 1 g of tissue).
Sonicate the mixture for 30 minutes at room temperature.
Centrifuge at 10,000 x g for 15 minutes to pellet the cell debris.
Collect the supernatant. Repeat the extraction of the pellet twice more with 80% methanol.
Pool the supernatants and concentrate under reduced pressure using a rotary evaporator at 40°C.
For purification, the concentrated extract can be passed through a C18 SPE cartridge, eluting with a stepwise gradient of methanol in water to separate compounds based on polarity.
Dry the purified fractions and redissolve in a suitable solvent for LC-MS analysis.
Heterologous Expression and Purification of Recombinant Enzymes
Objective: To produce and purify recombinant enzymes (e.g., PLR, SIRD, UGTs) for in vitro characterization.
Expression vector with a purification tag (e.g., pET vector with a His-tag)
Luria-Bertani (LB) medium with appropriate antibiotic
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
Sonicator
Ni-NTA affinity chromatography column
Wash buffer (lysis buffer with 20 mM imidazole)
Elution buffer (lysis buffer with 250 mM imidazole)
SDS-PAGE materials
Protocol:
Clone the coding sequence of the target enzyme into the expression vector.
Transform the expression vector into the E. coli expression strain.
Grow a starter culture overnight in LB medium with the appropriate antibiotic.
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
Lyse the cells by sonication on ice.
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
Load the supernatant onto a pre-equilibrated Ni-NTA column.
Wash the column with wash buffer to remove unbound proteins.
Elute the recombinant protein with elution buffer.
Analyze the purified protein by SDS-PAGE to confirm its size and purity.
In Vitro Enzyme Assay for a UDP-Glucosyltransferase
Objective: To determine the activity of a UGT towards (-)-isolariciresinol.
Materials:
Purified recombinant UGT
(-)-Isolariciresinol (substrate)
UDP-glucose (sugar donor)
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Methanol to stop the reaction
LC-MS system for product analysis
Protocol:
Prepare a reaction mixture containing the reaction buffer, a known concentration of (-)-isolariciresinol, and UDP-glucose.
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
Initiate the reaction by adding the purified UGT enzyme.
Incubate the reaction for a specific time period (e.g., 30 minutes).
Stop the reaction by adding an equal volume of cold methanol.
Centrifuge the mixture to pellet any precipitated protein.
Analyze the supernatant by LC-MS to detect and quantify the formation of (-)-Isolariciresinol 9'-O-glucoside. A standard of the product is required for absolute quantification.
Conclusion and Future Directions
The biosynthesis of (-)-Isolariciresinol 9'-O-glucoside represents an intriguing branch of lignan metabolism. While the initial steps of the pathway are well-understood, the specific enzymes responsible for the conversion of secoisolariciresinol to isolariciresinol and the subsequent 9'-O-glucosylation remain to be identified and characterized. Future research should focus on the isolation and functional characterization of these novel enzymes from plants known to produce this compound. The application of modern techniques such as transcriptomics and proteomics, combined with heterologous expression and in vitro enzyme assays, will be crucial in fully elucidating this biosynthetic pathway. A complete understanding of the enzymatic machinery will not only expand our knowledge of plant secondary metabolism but also open up possibilities for the biotechnological production of (-)-Isolariciresinol 9'-O-glucoside and other valuable lignans for pharmaceutical and nutraceutical applications.
An In-depth Technical Guide on the Discovery and History of (-)-Isolariciresinol 9'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals Introduction (-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside, a class of naturally occurring polyphenols found in various plant species...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside, a class of naturally occurring polyphenols found in various plant species. Lignans have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to (-)-Isolariciresinol 9'-O-glucoside, catering to researchers, scientists, and professionals in the field of drug development. This document details the initial isolation, structural elucidation, and early biological investigations of this compound, presenting the information in a structured and technically detailed manner.
Discovery and Initial Isolation
While the aglycone, (-)-isolariciresinol, was identified in various plant sources earlier, the specific glycoside, (-)-Isolariciresinol 9'-O-glucoside, was first reported in the scientific literature in more recent decades. One of the earliest comprehensive reports of its isolation was from the roots and bark of Oplopanax horridus in a study published in 2014, which described it as a new discovery from this particular plant.[1] The compound has also been isolated from other plant species, including Oplopanax elatus and Lespedeza cuneata.[2]
Isolation from Oplopanax horridus (2014)
In a 2014 study, researchers isolated and identified sixteen phenolic compounds, including (+)-isolariciresinol-9'-O-beta-D-glucopyranoside (an enantiomer of the topic compound), from the n-butanol extract of the ethanol (B145695) extract of Oplopanax horridus roots and bark.[1] The isolation process involved a multi-step chromatographic approach.
Experimental Protocol: Isolation from Oplopanax horridus
Extraction: The roots and bark of Oplopanax horridus were extracted with ethanol.
Fractionation: The resulting ethanol extract was then subjected to fractionation to isolate compounds of interest.
Chromatography: The n-butanol fraction was further purified using a combination of chromatographic techniques, including:
This multi-step purification process allowed for the successful isolation of (+)-Isolariciresinol 9'-O-glucoside.
Isolation from Lespedeza cuneata (2018)
A 2018 study on the aerial parts of Lespedeza cuneata also reported the isolation of (+)-isolariciresinol 9-O-β-d-glucoside.[3][4] This research provided further confirmation of the natural occurrence of this lignan glycoside.
Experimental Protocol: Isolation from Lespedeza cuneata
Extraction: The dried aerial parts of Lespedeza cuneata were extracted with 80% methanol (B129727) (MeOH).
Solvent Partitioning: The crude methanol extract was sequentially partitioned with hexane, methylene (B1212753) chloride (CH₂Cl₂), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
Chromatographic Purification: The ethyl acetate fraction, which contained the target compound, was subjected to repeated column chromatography and high-performance liquid chromatography (HPLC) for final purification.[3]
Structural Elucidation
The determination of the chemical structure of (-)-Isolariciresinol 9'-O-glucoside was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
¹³C NMR Spectrum: The ¹³C NMR spectrum is a critical tool for identifying the carbon skeleton of a molecule. A known spectrum for (+)-Isolariciresinol-9'-beta-glucopyranoside is available in the SpectraBase database.[5] This data provides the chemical shifts for each carbon atom in the molecule, allowing for detailed structural confirmation.
Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the precise molecular weight and elemental composition of a compound. This technique was utilized in the studies on Lespedeza cuneata to confirm the molecular formula of the isolated lignan glycosides.[6]
The structural elucidation process involves the detailed analysis of 1D and 2D NMR spectra (such as ¹H, ¹³C, COSY, HSQC, and HMBC) to establish the connectivity of atoms, along with HR-MS to confirm the molecular formula.
Chemical Properties
A summary of the key chemical properties of (-)-Isolariciresinol 9'-O-glucoside is presented in the table below.
To date, a complete chemical synthesis of (-)-Isolariciresinol 9'-O-glucoside has not been extensively reported in the literature. However, a 2018 study described the total synthesis of the aglycone, (±)-isolariciresinol, as part of the synthesis of other lignan glycosides.[8] The synthesis of the aglycone involved a tandem Michael-aldol reaction to construct the lignan skeleton.[8] The subsequent glycosylation to form the 9'-O-glucoside presents a significant synthetic challenge. The 2018 study explored glycosylation using four different glycosyl donors, finding that the Koenigs-Knorr condition with silver trifluoromethanesulfonate (B1224126) and 1,1,3,3-tetramethylurea (B151932) was effective for their target molecules.[8] This suggests a potential route for the future synthesis of (-)-Isolariciresinol 9'-O-glucoside.
An In-depth Technical Guide to (-)-Isolariciresinol 9'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals Abstract (-)-Isolariciresinol 9'-O-glucoside is a naturally occurring lignan (B3055560) glycoside with the confirmed CAS number 143236-04-8 [1][2][3][4][5]....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Isolariciresinol 9'-O-glucoside is a naturally occurring lignan (B3055560) glycoside with the confirmed CAS number 143236-04-8 [1][2][3][4][5]. This document serves as a comprehensive technical resource, consolidating the available chemical and physical data. While its counterpart, (+)-Isolariciresinol 9'-O-glucoside (CAS: 63358-12-3)[6][7][8][9][10], is more frequently cited in commercial listings, this guide focuses on the specific (-) stereoisomer. Despite general attributions of antioxidant, anti-inflammatory, and anticancer properties to this class of compounds, detailed experimental data, specific biological activities quantified through in-vitro or in-vivo studies, and elucidated signaling pathways for (-)-Isolariciresinol 9'-O-glucoside are not extensively documented in currently available scientific literature. This guide presents the foundational chemical information and highlights the significant opportunities for future research into the pharmacological potential of this specific stereoisomer.
Chemical and Physical Properties
The fundamental properties of (-)-Isolariciresinol 9'-O-glucoside are summarized below. It is important to note that while the molecular formula and weight are consistent across stereoisomers, other properties may vary.
(-)-Isolariciresinol 9'-O-glucoside is a stereoisomer of the more commercially referenced (+)-Isolariciresinol 9'-O-glucoside. The structural distinction is crucial in pharmacology as different stereoisomers can exhibit varied biological activities and metabolic fates.
A thorough review of scientific literature did not yield detailed, reproducible experimental protocols specifically for the biological evaluation of (-)-Isolariciresinol 9'-O-glucoside. However, based on the general understanding of lignan glycosides, the following represents a logical workflow for future investigation.
Figure 1. Proposed experimental workflow for investigating the bioactivity of (-)-Isolariciresinol 9'-O-glucoside.
Potential Signaling Pathways
While specific signaling pathways modulated by (-)-Isolariciresinol 9'-O-glucoside have not been experimentally determined, related lignans (B1203133) have been shown to influence pathways associated with inflammation and oxidative stress. Future research could explore the impact of this compound on pathways such as the PI3K/Akt signaling pathway, which is implicated in cell survival and proliferation. Lignans from Patrinia scabiosaefolia have been shown to improve insulin (B600854) resistance by activating this pathway[12].
Figure 2. Hypothesized interaction of (-)-Isolariciresinol 9'-O-glucoside with the PI3K/Akt signaling pathway.
Conclusion and Future Directions
(-)-Isolariciresinol 9'-O-glucoside (CAS: 143236-04-8) is a distinct chemical entity from its (+) stereoisomer. While its chemical properties are being established, a significant gap exists in the scientific literature regarding its biological activity and mechanism of action. The information presented in this guide provides a foundation for researchers and drug development professionals to embark on a more detailed investigation of this compound. Future studies should focus on comprehensive in vitro and in vivo evaluations to quantify its potential therapeutic effects and to elucidate the specific signaling pathways it modulates. Such research is critical to unlocking the potential of (-)-Isolariciresinol 9'-O-glucoside as a novel therapeutic agent.
The Biological Role of (-)-Isolariciresinol 9'-O-glucoside in Oplopanax elatus: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Introduction (-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside, a class of secondary metabolites found in various plants, including Oplop...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside, a class of secondary metabolites found in various plants, including Oplopanax elatus. Lignans (B1203133) play a crucial role in plant defense mechanisms and have garnered significant interest for their potential therapeutic applications in human health. This technical guide provides an in-depth overview of the inferred biological role of (-)-Isolariciresinol 9'-O-glucoside in Oplopanax elatus, supported by available data on its bioactivities and the activities of its aglycone and related compounds. Due to the limited direct research on this specific glycoside within O. elatus, this guide synthesizes information from broader studies on lignans to present a comprehensive understanding of its likely functions and mechanisms of action.
Inferred Biological Role in Oplopanax elatus
In Oplopanax elatus, (-)-Isolariciresinol 9'-O-glucoside likely plays a significant role in the plant's defense against biotic and abiotic stresses. Lignans are known to be produced in response to pathogen attack, UV radiation, and other environmental challenges. They can act as antioxidants to mitigate oxidative stress and may possess antimicrobial properties, thus protecting the plant from infections. The glycosylation of isolariciresinol (B191591) to form the 9'-O-glucoside may enhance its stability and solubility, allowing for its transport and storage within the plant, to be activated by deglycosylation when a threat is detected.
Pharmacological Potential and Bioactivities
While specific quantitative data for the biological activities of (-)-Isolariciresinol 9'-O-glucoside are limited, studies on its aglycone, (±)-isolariciresinol, and other related lignans provide strong evidence for its potential as a therapeutic agent. The primary activities of interest are its antioxidant and anti-inflammatory effects.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of (±)-isolariciresinol and related lignan compounds. It is important to note that the bioactivity of the glycoside form may differ from the aglycone.
Table 1: Antioxidant Activity of (±)-Isolariciresinol and Related Lignan Glycosides
Lignans are known to exert their biological effects by modulating key signaling pathways involved in inflammation and cellular stress responses.
Anti-inflammatory Signaling Pathway
(-)-Isolariciresinol and related lignans are hypothesized to exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Lignans can interfere with this pathway at multiple points, leading to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.
Caption: Inferred inhibition of the NF-κB signaling pathway by (-)-Isolariciresinol.
Plant Defense Signaling Pathway
In Oplopanax elatus, (-)-Isolariciresinol 9'-O-glucoside is likely synthesized as part of the plant's defense response. Pathogen-associated molecular patterns (PAMPs) are recognized by pattern recognition receptors (PRRs) on the plant cell surface, triggering a signaling cascade that involves reactive oxygen species (ROS) and mitogen-activated protein kinases (MAPKs). This leads to the activation of transcription factors that upregulate the expression of genes in the phenylpropanoid pathway, which is responsible for the biosynthesis of lignans.
Phytochemical Analysis of (-)-Isolariciresinol 9'-O-glucoside: A Technical Guide for Researchers
An In-depth Examination of the Distribution, Extraction, and Analysis of a Promising Bioactive Lignan (B3055560) Glycoside This technical guide provides a comprehensive overview of the phytochemical analysis of plants co...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Examination of the Distribution, Extraction, and Analysis of a Promising Bioactive Lignan (B3055560) Glycoside
This technical guide provides a comprehensive overview of the phytochemical analysis of plants containing (-)-Isolariciresinol 9'-O-glucoside, a lignan glycoside of interest to researchers, scientists, and drug development professionals. This document outlines the known botanical sources, detailed experimental protocols for extraction and quantification, and explores the current understanding of its biological activities and potential signaling pathways.
Botanical Sources and Distribution
(-)-Isolariciresinol 9'-O-glucoside has been identified in several plant species, with a notable presence in the genus Oplopanax. While quantitative data remains limited in publicly available literature, its occurrence has been confirmed in the following plants:
Oplopanax elatus : This plant is a significant source of (-)-Isolariciresinol 9'-O-glucoside. Phytochemical studies have identified its presence in the root bark of this species.
Oplopanax horridus : Also known as devil's club, this plant is another reported source of this lignan glycoside.
Myrsine seguinii : This species has been cited as a source from which (+)-Isolariciresinol 3α-O-sulphate, a related compound, has been isolated, suggesting the potential presence of other isolariciresinol (B191591) derivatives.
Averrhoa carambola : The roots of the carambola tree have been reported to contain phenolic and lignan glycosides, including compounds related to isolariciresinol.
Hedysarum setigerum : This plant has also been identified as containing isolariciresinol glucosides.
Further research is required to quantify the concentration of (-)-Isolariciresinol 9'-O-glucoside in different tissues (roots, stems, leaves) of these and other plant species to identify the most abundant and viable sources for extraction.
Quantitative Analysis
To date, specific quantitative data for (-)-Isolariciresinol 9'-O-glucoside across various plant matrices is not extensively available in published research. The table below is structured to be populated as more quantitative studies become available.
Table 1: Quantitative Distribution of (-)-Isolariciresinol 9'-O-glucoside in Plants. This table is intended to be a repository for future quantitative findings.
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and quantification of (-)-Isolariciresinol 9'-O-glucoside from plant materials. These protocols are based on established techniques for the analysis of lignan glycosides and can be adapted for specific research needs.
Extraction of (-)-Isolariciresinol 9'-O-glucoside
This protocol describes a general procedure for the extraction of lignan glycosides from dried plant material.
Materials and Reagents:
Dried and powdered plant material (e.g., root bark of Oplopanax elatus)
Maceration: Extract the dried and powdered plant material with 80% methanol at room temperature. Repeat the extraction three times to ensure exhaustive extraction of the target compounds.
Filtration and Concentration: Filter the combined methanolic extracts and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Solvent Partitioning: Suspend the crude extract in distilled water and sequentially partition with solvents of increasing polarity: n-hexane, dichloromethane, ethyl acetate, and n-butanol. This fractionation will separate compounds based on their polarity, with lignan glycosides typically concentrating in the more polar fractions (e.g., ethyl acetate and n-butanol).
Fraction Concentration: Concentrate each solvent fraction using a rotary evaporator to yield the respective fractions for further purification.
Figure 1. General workflow for the extraction of (-)-Isolariciresinol 9'-O-glucoside.
Isolation and Purification
Further purification of the enriched fraction (e.g., ethyl acetate fraction) is necessary to isolate (-)-Isolariciresinol 9'-O-glucoside.
High-Performance Liquid Chromatography (HPLC) system with a preparative or semi-preparative column (e.g., C18)
Appropriate solvents for chromatography (e.g., chloroform-methanol gradients, methanol)
Procedure:
Silica Gel Column Chromatography: Subject the enriched fraction to silica gel column chromatography. Elute with a gradient of increasing polarity, for example, a chloroform-methanol mixture, to separate the components based on their affinity for the stationary phase.
Sephadex LH-20 Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the eluent. This step separates molecules based on their size and aromaticity.
Preparative/Semi-preparative HPLC: The final purification is typically achieved using preparative or semi-preparative HPLC with a C18 column. An isocratic or gradient elution with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) will yield the pure (-)-Isolariciresinol 9'-O-glucoside.
Figure 2. Workflow for the isolation and purification of (-)-Isolariciresinol 9'-O-glucoside.
Quantification by HPLC-DAD
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust method for the quantification of (-)-Isolariciresinol 9'-O-glucoside in plant extracts.
Instrumentation and Conditions:
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to achieve good separation of the analyte from other matrix components.
Flow Rate: Typically 1.0 mL/min.
Column Temperature: Maintained at a constant temperature, for example, 25°C.
Detection Wavelength: Monitoring at a wavelength where the compound exhibits maximum absorbance, which should be determined by UV-Vis spectrophotometry of a pure standard. Lignans (B1203133) typically have absorbance maxima around 280 nm.
Injection Volume: 10-20 µL.
Procedure:
Standard Preparation: Prepare a stock solution of pure (-)-Isolariciresinol 9'-O-glucoside in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.
Sample Preparation: Dissolve a known weight of the dried plant extract in the mobile phase or a suitable solvent, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Analysis: Inject the calibration standards and the sample solutions into the HPLC system.
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of (-)-Isolariciresinol 9'-O-glucoside in the sample by interpolating its peak area on the calibration curve.
Biological Activity and Signaling Pathways
The biological activities of lignans as a class are well-documented, with many exhibiting antioxidant, anti-inflammatory, and anticancer properties. While specific studies on (-)-Isolariciresinol 9'-O-glucoside are limited, the activities of related lignans can provide insights into its potential mechanisms of action.
Potential Biological Activities:
Antioxidant Activity: Lignans can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.
Anti-inflammatory Activity: Lignans have been shown to inhibit the production of pro-inflammatory mediators. This may involve the modulation of key signaling pathways.
Potential Signaling Pathways:
Based on studies of other lignans, (-)-Isolariciresinol 9'-O-glucoside may influence the following signaling pathways:
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Many lignans have been found to inhibit the activation of NF-κB, a key regulator of the inflammatory response. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling Pathway: Lignans can activate the Nrf2 pathway, which is a master regulator of the antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and detoxification enzymes.
Figure 3. Postulated inhibitory effect on the NF-κB signaling pathway.
Figure 4. Postulated activatory effect on the Nrf2 signaling pathway.
Conclusion and Future Directions
(-)-Isolariciresinol 9'-O-glucoside represents a promising natural product for further investigation. This guide provides a foundational framework for its phytochemical analysis. Future research should focus on:
Quantitative Screening: A systematic screening of various plant species and tissues to identify high-yielding sources of the compound.
Method Optimization: Development and validation of highly sensitive and specific analytical methods, such as UPLC-MS/MS, for its precise quantification in complex biological matrices.
Pharmacological Studies: In-depth in vitro and in vivo studies to elucidate the specific biological activities and molecular mechanisms of action of pure (-)-Isolariciresinol 9'-O-glucoside.
Signaling Pathway Elucidation: Targeted studies to confirm its interaction with and modulation of key cellular signaling pathways, such as NF-κB and Nrf2.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this intriguing lignan glycoside.
Application Notes and Protocols for the Extraction of (-)-Isolariciresinol 9'-O-glucoside from Plant Material
For Researchers, Scientists, and Drug Development Professionals Introduction (-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside found in various plant species. Lignans (B1203133) are a class of polyphen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside found in various plant species. Lignans (B1203133) are a class of polyphenolic compounds that have garnered significant interest in the scientific community due to their potential health benefits, including antioxidant, anti-inflammatory, and phytoestrogenic activities. As research into the therapeutic potential of individual lignan glycosides intensifies, robust and efficient methods for their extraction and purification from plant sources are crucial for obtaining high-purity compounds for pharmacological studies and drug development.
This document provides detailed application notes and experimental protocols for the extraction of (-)-Isolariciresinol 9'-O-glucoside from plant material. The methodologies described are based on established principles of natural product chemistry and are adaptable to various laboratory settings.
Plant Sources
(-)-Isolariciresinol 9'-O-glucoside has been identified in several plant species. The most commonly cited sources in the literature include:
Lespedeza cuneata (Chinese bushclover): The aerial parts of this plant are a known source of (+)-Isolariciresinol 9'-O-glucoside.
Oplopanax horridus (Devil's club): The root bark of this plant contains a variety of lignan glycosides, including (+)-isolariciresinol-9'-O-beta-D-glucopyranoside.
Averrhoa carambola (Star fruit): The root of this plant has been shown to contain several chiral lignans.
General Principles of Extraction
The extraction of lignan glycosides, such as (-)-Isolariciresinol 9'-O-glucoside, typically involves the use of polar solvents due to the hydrophilic nature of the glycosidic moiety. Aqueous mixtures of alcohols, such as methanol (B129727) or ethanol, are highly effective in solubilizing and extracting these compounds from the plant matrix.[1][2] The general workflow for extraction and purification involves several key steps:
Sample Preparation: Proper preparation of the plant material is essential to maximize the extraction efficiency. This typically includes drying to remove moisture and grinding to increase the surface area available for solvent penetration.[1] For some plant materials, a defatting step using a nonpolar solvent may be necessary to remove lipids that can interfere with subsequent extraction and purification steps.
Extraction: This step involves the use of a suitable solvent and extraction technique to selectively solubilize the target compound from the plant matrix. Common techniques include maceration, sonication, and microwave-assisted extraction (MAE).[3]
Purification: The crude extract is a complex mixture of various phytochemicals. Therefore, a multi-step purification process is required to isolate (-)-Isolariciresinol 9'-O-glucoside. This often involves liquid-liquid partitioning to separate compounds based on their polarity, followed by various chromatographic techniques, such as column chromatography (using silica (B1680970) gel or Sephadex) and preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity.[4]
Analysis and Quantification: Analytical techniques such as HPLC coupled with a UV or Mass Spectrometry (MS) detector are used to identify and quantify the amount of (-)-Isolariciresinol 9'-O-glucoside in the extracts and purified fractions.[4]
Experimental Protocols
The following protocols provide a general framework for the extraction and purification of (-)-Isolariciresinol 9'-O-glucoside. Researchers should note that optimization of these protocols may be necessary depending on the specific plant material and available laboratory equipment.
Protocol 1: Maceration-Based Extraction from Lespedeza cuneata
This protocol is adapted from methodologies reported for the extraction of lignan glycosides from the aerial parts of Lespedeza cuneata.[5]
1. Plant Material Preparation:
Collect the aerial parts of Lespedeza cuneata and air-dry them in a well-ventilated area, protected from direct sunlight.
Once completely dry, grind the plant material into a fine powder using a mechanical grinder.
2. Extraction:
Weigh the powdered plant material (e.g., 100 g).
Place the powder in a large Erlenmeyer flask and add 80% aqueous methanol (v/v) at a solid-to-solvent ratio of 1:10 (w/v) (i.e., 1 L of solvent for 100 g of powder).
Seal the flask and allow the mixture to macerate at room temperature for 72 hours with occasional agitation.
After 72 hours, filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the solid residue.
Repeat the extraction of the residue two more times with fresh 80% methanol for 24 hours each to ensure exhaustive extraction.
Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude methanol extract.
3. Solvent Partitioning:
Suspend the crude methanol extract in distilled water.
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
(-)-Isolariciresinol 9'-O-glucoside, being a polar glycoside, is expected to be enriched in the ethyl acetate and/or n-butanol fractions.
Concentrate each fraction to dryness using a rotary evaporator.
4. Chromatographic Purification:
Subject the enriched fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica gel column.
Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC.
Combine fractions containing the target compound and concentrate them.
For final purification, utilize preparative HPLC with a suitable reversed-phase column (e.g., C18) and a mobile phase consisting of a gradient of water (with a small amount of acid, e.g., 0.1% formic acid) and methanol or acetonitrile.
Protocol 2: Optimized Extraction using Modern Techniques (General Protocol)
Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly reduce extraction time and solvent consumption.[3] The following is a general protocol that can be optimized for the extraction of (-)-Isolariciresinol 9'-O-glucoside.
1. Sample Preparation:
Prepare the dried and powdered plant material as described in Protocol 1.
To achieve the highest extraction yield, it is recommended to optimize the extraction parameters using a statistical approach like RSM.
Key parameters to optimize include:
Solvent Concentration: e.g., 50-90% aqueous methanol or ethanol.
Extraction Time: e.g., 10-60 minutes for UAE/MAE.
Temperature: e.g., 30-70 °C.
Solid-to-Solvent Ratio: e.g., 1:10 to 1:30 (w/v).
Ultrasonic Power (for UAE) or Microwave Power (for MAE).
3. General UAE/MAE Procedure:
Place a known amount of the powdered plant material (e.g., 10 g) in an extraction vessel.
Add the optimized solvent at the optimized solid-to-solvent ratio.
For UAE, place the vessel in an ultrasonic bath and sonicate for the optimized time and power.
For MAE, place the vessel in a microwave extractor and extract at the optimized time and power.
After extraction, filter the mixture and concentrate the extract as described in Protocol 1.
Proceed with purification as outlined in Protocol 1.
Quantitative Data
The yield of (-)-Isolariciresinol 9'-O-glucoside can vary significantly depending on the plant source, geographical location, harvesting time, and the extraction and purification methods employed. The following table summarizes general findings on lignan extraction to provide a comparative overview. It is important to note that specific yield data for (-)-Isolariciresinol 9'-O-glucoside is not widely reported in the literature, and the data below pertains to the extraction of total lignans or other specific lignan glycosides.
Plant Material
Extraction Method
Solvent System
Key Parameters
Reported Yield/Content
Reference
Lespedeza cuneata (aerial parts)
Maceration
80% Methanol
Room temp., 3 days
401.8 g crude extract from 4.2 kg dried plant material
Note: The yields mentioned are for crude extracts or total lignans and not specifically for pure (-)-Isolariciresinol 9'-O-glucoside. The final yield of the pure compound after chromatographic purification will be significantly lower.
Visualizations
Experimental Workflow for Extraction and Purification
Caption: General workflow for the extraction and purification of (-)-Isolariciresinol 9'-O-glucoside.
Signaling Pathway (Placeholder for future biological studies)
Once pure (-)-Isolariciresinol 9'-O-glucoside is obtained, its biological activity can be investigated. The following is a placeholder diagram illustrating a hypothetical signaling pathway that could be explored.
Caption: Hypothetical signaling pathway for (-)-Isolariciresinol 9'-O-glucoside.
Application Notes and Protocols for the Isolation and Purification of (-)-Isolariciresinol 9'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals Introduction (-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside found in various plant species. Lignans (B1203133) are a class of polyphen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside found in various plant species. Lignans (B1203133) are a class of polyphenolic compounds that have garnered significant interest in the scientific community due to their potential health benefits, including antioxidant and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the successful isolation and purification of (-)-Isolariciresinol 9'-O-glucoside from plant sources. The methodologies described herein are compiled from established phytochemical research and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug development.
Physicochemical Properties
A clear understanding of the physicochemical properties of the target compound is crucial for developing an effective isolation and purification strategy.
The following protocols are based on established methods for the isolation of lignan glycosides from plant materials. Researchers may need to optimize these protocols based on the specific plant matrix and available laboratory equipment.
Protocol 1: Extraction of (-)-Isolariciresinol 9'-O-glucoside
This protocol outlines the initial extraction of the crude lignan glycoside fraction from the plant material.
Materials and Equipment:
Dried and powdered plant material (e.g., roots of Averrhoa carambola or bark of Oplopanax horridus)
60% aqueous ethanol
Maceration apparatus or soxhlet extractor
Rotary evaporator
Freeze dryer
Procedure:
Macerate the dried and powdered plant material (1 kg) with 60% aqueous ethanol (5 L) at room temperature for 72 hours. Repeat the extraction process three times.
Alternatively, perform a soxhlet extraction with 60% aqueous ethanol for 24 hours.
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude extract.
Suspend the crude extract in distilled water (1 L) and proceed to solvent partitioning.
Protocol 2: Solvent Partitioning
This protocol separates compounds based on their polarity, enriching the lignan glycoside fraction.
Transfer the aqueous suspension of the crude extract to a large separatory funnel.
Partition the aqueous suspension successively with cyclohexane (3 x 1 L) to remove nonpolar compounds. Discard the cyclohexane fractions.
Subsequently, partition the aqueous layer with ethyl acetate (3 x 1 L) to remove compounds of intermediate polarity. The ethyl acetate fraction may contain some lignans and should be saved for further analysis if desired.
Finally, extract the remaining aqueous layer with n-butanol (3 x 1 L). The n-butanol fraction will contain the polar glycosides, including (-)-Isolariciresinol 9'-O-glucoside.
Combine the n-butanol fractions and concentrate under reduced pressure using a rotary evaporator to yield the crude n-butanol extract.
Protocol 3: Chromatographic Purification
This multi-step protocol describes the purification of (-)-Isolariciresinol 9'-O-glucoside from the crude n-butanol extract using various chromatographic techniques.
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
Solvents: Chloroform, Methanol, Water (HPLC grade)
Fraction collector
Thin-Layer Chromatography (TLC) plates and developing chamber
UV lamp
3.1. Silica Gel Column Chromatography:
Subject the crude n-butanol extract (e.g., 100 g) to silica gel column chromatography.
Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:1 to 1:1, v/v).
Collect fractions and monitor by TLC. Combine fractions containing the target compound based on TLC analysis.
3.2. ODS Column Chromatography:
Further purify the combined fractions from the silica gel column on an ODS column.
Elute with a stepwise gradient of methanol-water (e.g., from 20% to 100% methanol).
Collect and combine fractions containing the desired compound.
3.3. Sephadex LH-20 Column Chromatography:
For further purification and removal of pigments, apply the enriched fraction to a Sephadex LH-20 column.
Elute with methanol.
Monitor the eluate and collect the fractions containing the lignan glycoside.
3.4. Preparative HPLC:
Perform the final purification step using preparative HPLC on a C18 column.
Use a gradient elution system of methanol and water. The exact gradient should be optimized based on analytical HPLC of the enriched fraction.
Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to (-)-Isolariciresinol 9'-O-glucoside.
Evaporate the solvent to obtain the pure compound.
Data Presentation
The following table summarizes the expected quantitative data from a typical isolation and purification process. Actual values may vary depending on the plant source and experimental conditions.
Stage
Input Mass (g)
Output Mass (g)
Yield (%)
Purity (%)
Crude Ethanolic Extract
1000 (Dry Plant Material)
150
15.0
-
n-Butanol Fraction
150
30
20.0 (from crude extract)
-
Silica Gel Fraction
30
5
16.7 (from n-butanol)
~50
ODS Fraction
5
0.5
10.0 (from silica gel)
~80
Preparative HPLC
0.5
0.05
10.0 (from ODS)
>98
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of (-)-Isolariciresinol 9'-O-glucoside.
Caption: Isolation and Purification Workflow.
Potential Signaling Pathway: PI3K/Akt/Bad Pathway
While the direct signaling pathway of (-)-Isolariciresinol 9'-O-glucoside is still under investigation, related lignans have been shown to exert protective effects through the PI3K/Akt signaling pathway. This pathway is crucial in regulating cell survival and apoptosis.
Application Notes and Protocols for the HPLC Analysis of (-)-Isolariciresinol 9'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals Introduction (-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside found in various plant species. Lignans (B1203133), a class of polyphenoli...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside found in various plant species. Lignans (B1203133), a class of polyphenolic compounds, are of significant interest in the fields of nutrition, medicine, and drug development due to their potential biological activities, including antioxidant and anti-inflammatory properties. The accurate and precise quantification of (-)-Isolariciresinol 9'-O-glucoside in plant extracts, dietary supplements, and pharmaceutical formulations is essential for quality control, pharmacokinetic studies, and the elucidation of its therapeutic potential.
This document provides a detailed protocol for the quantitative analysis of (-)-Isolariciresinol 9'-O-glucoside using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology described herein is based on established principles for the analysis of lignan glycosides and is intended to serve as a comprehensive guide for researchers.
Principle of the Method
The analytical method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate (-)-Isolariciresinol 9'-O-glucoside from other components within a sample matrix. A C18 stationary phase is employed, and a gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent facilitates the effective separation of the analyte. Quantification is achieved by UV detection at a wavelength where the analyte exhibits significant absorbance. The concentration of (-)-Isolariciresinol 9'-O-glucoside in a sample is determined by comparing its peak area to a calibration curve constructed from reference standards of known concentrations.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated HPLC method for the quantitative analysis of (-)-Isolariciresinol 9'-O-glucoside. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Parameter
Typical Value
Retention Time (min)
15 - 25
Linearity Range (µg/mL)
1.0 - 100
Correlation Coefficient (R²)
> 0.999
Limit of Detection (LOD) (µg/mL)
0.1 - 0.5
Limit of Quantification (LOQ) (µg/mL)
0.5 - 1.5
Recovery (%)
95 - 105
Precision (RSD %)
< 2.0
Experimental Protocols
Instrumentation and Materials
HPLC System: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chemicals and Reagents:
(-)-Isolariciresinol 9'-O-glucoside reference standard (≥98% purity).
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of (-)-Isolariciresinol 9'-O-glucoside reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase composition to achieve concentrations within the desired linearity range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation (from Plant Material)
The efficient extraction of lignan glycosides from the plant matrix is a critical first step.[1]
Grinding: The plant material should be dried (air-dried, oven-dried at a temperature below 60 °C, or freeze-dried) and ground to a fine powder to increase the surface area for extraction.[2]
Defatting (for oil-rich materials): For materials with high lipid content, such as seeds, a defatting step with a non-polar solvent like n-hexane is recommended prior to extraction.
Extraction:
Accurately weigh about 1-2 g of the powdered plant material into a suitable extraction vessel.
Add an appropriate volume of an aqueous alcohol solution (e.g., 70-80% methanol or ethanol) at a solid-to-liquid ratio of 1:10 to 1:20.[3] Aqueous mixtures of ethanol (B145695) and methanol are generally effective for extracting lignan glycosides.[4]
Employ an efficient extraction technique such as ultrasonication for 30-60 minutes or maceration with continuous shaking for 12-24 hours.[3]
Purification and Filtration:
Centrifuge the extract at approximately 4000 rpm for 15 minutes to pellet the solid plant material.
Carefully collect the supernatant.
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering compounds.
HPLC Conditions
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
Mobile Phase:
A: 0.1% Formic acid in water.
B: Acetonitrile.
Gradient Elution: A typical gradient program would be:
0-5 min: 10% B
5-30 min: Linear gradient from 10% to 60% B
30-35 min: Linear gradient from 60% to 90% B
35-40 min: Hold at 90% B
40-45 min: Return to 10% B
45-50 min: Re-equilibration at 10% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 280 nm.
Injection Volume: 10 µL.
Data Analysis
Identification: The peak corresponding to (-)-Isolariciresinol 9'-O-glucoside in the sample chromatogram is identified by comparing its retention time with that of the reference standard.
Quantification: A calibration curve is generated by plotting the peak area of the standard solutions against their corresponding concentrations. The concentration of (-)-Isolariciresinol 9'-O-glucoside in the sample is calculated using the linear regression equation derived from the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Biosynthetic pathway of (-)-Isolariciresinol 9'-O-glucoside.
Application Notes and Protocols: In Vitro Antioxidant Activity of (-)-Isolariciresinol 9'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the in vitro antioxidant potential of the lignan (B3055560) (-)-Isolariciresinol 9'-O-glucoside....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antioxidant potential of the lignan (B3055560) (-)-Isolariciresinol 9'-O-glucoside. Due to a scarcity of published data on this specific glycoside, this document also includes information on its aglycone, (±)-isolariciresinol, to provide a preliminary assessment of its potential antioxidant capabilities. Detailed protocols for common in vitro antioxidant assays are provided to facilitate the investigation of this and other novel compounds.
Introduction to (-)-Isolariciresinol 9'-O-glucoside and its Antioxidant Potential
(-)-Isolariciresinol 9'-O-glucoside is a lignan glycoside, a class of polyphenolic compounds found in various plants. Lignans are recognized for their diverse biological activities, including antioxidant effects, which are primarily attributed to their ability to scavenge free radicals. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. The evaluation of the antioxidant capacity of natural compounds like (-)-Isolariciresinol 9'-O-glucoside is a critical step in the discovery of new therapeutic agents.
Data Presentation
Quantitative data on the direct antioxidant activity of (-)-Isolariciresinol 9'-O-glucoside is limited in publicly available literature. However, the antioxidant activity of its aglycone, (±)-isolariciresinol, has been reported. This information can serve as a valuable reference for inferring the potential activity of the glycoside form.
Table 1: Summary of In Vitro Antioxidant Activity for (±)-Isolariciresinol
The following are detailed protocols for commonly employed in vitro antioxidant assays. These can be adapted to evaluate the antioxidant activity of (-)-Isolariciresinol 9'-O-glucoside.
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.
Sample Preparation: Dissolve (-)-Isolariciresinol 9'-O-glucoside in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to be tested. A similar series of dilutions should be prepared for the positive control.
Assay:
To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.
Add 100 µL of the 0.1 mM DPPH solution to each well.
For the blank, add 100 µL of methanol instead of the sample.
For the control, add 100 µL of the sample solvent (e.g., methanol) and 100 µL of the DPPH solution.
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
(-)-Isolariciresinol 9'-O-glucoside
ABTS diammonium salt
Potassium persulfate
Phosphate-buffered saline (PBS) or ethanol
Ascorbic acid or Trolox (positive control)
96-well microplate
Microplate reader
Procedure:
Preparation of ABTS•⁺ Solution:
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
Working ABTS•⁺ Solution: Dilute the stock ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
Sample Preparation: Prepare a series of dilutions of (-)-Isolariciresinol 9'-O-glucoside and the positive control in the appropriate solvent.
Assay:
To each well of a 96-well microplate, add 20 µL of the sample or standard solution.
Add 180 µL of the working ABTS•⁺ solution to each well.
Incubation: Incubate the plate at room temperature for 6 minutes.
Measurement: Measure the absorbance at 734 nm.
Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the control (ABTS•⁺ solution without sample) and A_sample is the absorbance of the sample.
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically at 593 nm.
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
Sample and Standard Preparation: Prepare a series of dilutions of (-)-Isolariciresinol 9'-O-glucoside and ferrous sulfate (for the standard curve).
Assay:
To each well of a 96-well microplate, add 20 µL of the sample or standard solution.
Add 180 µL of the pre-warmed FRAP reagent to each well.
Incubation: Incubate the plate at 37°C for 4 minutes.
Measurement: Measure the absorbance at 593 nm.
Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate and expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.
This assay measures the ability of an antioxidant to scavenge the superoxide anion radical (O₂•⁻). A common method involves the generation of superoxide radicals by a phenazine (B1670421) methosulfate-NADH system, which reduces nitroblue tetrazolium (NBT) to a purple formazan (B1609692). The scavenging activity is determined by the inhibition of formazan formation.
Reagent Preparation: Prepare fresh solutions of NADH, NBT, and PMS in Tris-HCl buffer.
Sample Preparation: Prepare a series of dilutions of (-)-Isolariciresinol 9'-O-glucoside and the positive control in the buffer.
Assay:
In a 96-well microplate, mix 50 µL of the sample or standard solution with 50 µL of NBT solution and 50 µL of NADH solution.
Initiate the reaction by adding 50 µL of PMS solution to the mixture.
Incubation: Incubate the plate at room temperature for 5 minutes.
Measurement: Measure the absorbance at 560 nm.
Calculation: The percentage of superoxide radical scavenging is calculated as:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the control (without the sample) and A_sample is the absorbance of the sample.
Mandatory Visualization
Caption: General workflow for assessing the in vitro antioxidant activity.
Caption: General mechanism of radical scavenging by a phenolic antioxidant.
Unveiling the Bioactive Potential of (-)-Isolariciresinol 9'-O-glucoside: Cell-Based Assays and Mechanistic Insights
Application Note & Protocol Guide For Researchers, Scientists, and Drug Development Professionals This document provides a detailed overview of cell-based assays to evaluate the bioactivity of (-)-Isolariciresinol 9'-O-g...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of cell-based assays to evaluate the bioactivity of (-)-Isolariciresinol 9'-O-glucoside, a lignan (B3055560) glycoside of interest for its potential therapeutic properties. The protocols and data presented herein are based on established methodologies for assessing the anti-inflammatory, antioxidant, and anticancer activities of related lignan compounds. While direct experimental data for (-)-Isolariciresinol 9'-O-glucoside is limited, the provided information serves as a comprehensive guide for initiating research into its biological effects.
Lignans, a class of polyphenolic compounds found in plants, have garnered significant attention for their diverse pharmacological activities. Isolariciresinol and its derivatives have been reported to exhibit anti-inflammatory, antioxidant, and cytotoxic effects. The following table summarizes the available quantitative data for isolariciresinol and its related compounds from various cell-based assays.
Note: The data presented is for isolariciresinol and its derivatives/metabolites. Further research is required to determine the specific IC50 values for (-)-Isolariciresinol 9'-O-glucoside.
Experimental Protocols
The following are detailed protocols for key cell-based assays to determine the bioactivity of (-)-Isolariciresinol 9'-O-glucoside.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
Compound Treatment: Pre-treat the cells with various concentrations of (-)-Isolariciresinol 9'-O-glucoside for 1 hour.
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (cells with LPS and without the compound) and a negative control (cells without LPS or compound) should be included.
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent in a new 96-well plate.
Absorbance Reading: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of vehicle control - Absorbance of sample) / Absorbance of vehicle control] x 100. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
Sample Preparation: Prepare a stock solution of (-)-Isolariciresinol 9'-O-glucoside in methanol and make serial dilutions to obtain a range of concentrations.
Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A blank (methanol only) and a positive control (ascorbic acid) should be included.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Absorbance Reading: Measure the absorbance at 517 nm using a microplate reader.
Data Analysis: The percentage of DPPH radical scavenging activity is calculated as: [(Absorbance of blank - Absorbance of sample) / Absorbance of blank] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Anticancer Activity: MTT Cell Proliferation Assay
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.[4]
Materials:
Cancer cell line of interest (e.g., MCF-7, HeLa, HepG2)
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
Compound Treatment: Treat the cells with various concentrations of (-)-Isolariciresinol 9'-O-glucoside for 24, 48, or 72 hours. Include a vehicle control (cells with medium and vehicle) and a blank (medium only).
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of vehicle control) x 100. The IC50 value, the concentration that inhibits 50% of cell growth, can be determined from the dose-response curve.
Signaling Pathway Modulation
Lignans are known to exert their biological effects by modulating various intracellular signaling pathways. Based on studies of related compounds, (-)-Isolariciresinol 9'-O-glucoside may influence the NF-κB, Nrf2, and MAPK pathways.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Secoisolariciresinol diglucoside has been shown to inhibit the Akt/IκB/NF-κB pathway.[6]
Caption: Proposed inhibition of the NF-κB signaling pathway.
Nrf2-ARE Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxifying enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Oxidative stress or activators can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), leading to the transcription of protective genes like Heme Oxygenase-1 (HO-1).
Caption: Potential activation of the Nrf2-ARE antioxidant pathway.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a general workflow for conducting the described cell-based assays.
Caption: General experimental workflow for bioactivity screening.
Disclaimer: The protocols and pathway diagrams provided are based on existing literature for related compounds and should be adapted and optimized for (-)-Isolariciresinol 9'-O-glucoside. It is crucial to perform preliminary dose-response and cytotoxicity studies to determine the appropriate concentration range for each specific cell line and assay.
Application Notes and Protocols for In Vivo Study of (-)-Isolariciresinol 9'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals Introduction (-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside, a class of polyphenolic compounds found in various plants. Lignans have g...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside, a class of polyphenolic compounds found in various plants. Lignans have garnered significant interest in the scientific community for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Upon oral ingestion, lignan glycosides are typically metabolized by the gut microbiota into their aglycone forms and further into bioactive mammalian lignans, such as enterodiol (B191174) and enterolactone. These metabolites are believed to be responsible for the systemic effects observed in vivo.
The study of (-)-Isolariciresinol 9'-O-glucoside in vivo is crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as to elucidate its pharmacological efficacy and underlying mechanisms of action. This document provides a detailed protocol for conducting pharmacokinetic and pharmacodynamic in vivo studies of (-)-Isolariciresinol 9'-O-glucoside in a rodent model. The protocols outlined here are designed to be adaptable for investigating its effects in the context of cancer and inflammation, focusing on key signaling pathways such as the Estrogen Receptor (ER), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.
Pharmacokinetic Study Protocol
Objective
To determine the pharmacokinetic profile of (-)-Isolariciresinol 9'-O-glucoside and its major metabolites in rats after a single oral administration.
Experimental Workflow
Caption: Workflow for the in vivo pharmacokinetic study.
Materials and Methods
1.3.1. Animal Model
Species: Male Wistar or Sprague-Dawley rats
Weight: 200-250 g
Housing: Standard laboratory conditions (22±2°C, 55±10% humidity, 12 h light/dark cycle) with ad libitum access to standard chow and water.
1.3.2. Dosing
Test Article: (-)-Isolariciresinol 9'-O-glucoside, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
Dose: A dose of 40 mg/kg is suggested, based on studies with structurally related lignans.[1]
Administration: Single oral gavage.
1.3.3. Blood Sampling
Procedure: Collect approximately 200 µL of blood from the saphenous vein into heparinized tubes at the following time points post-dosing: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[1]
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the mobile phase for injection.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 3.5 µm).
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
Flow Rate: 0.3 mL/min.
Mass Spectrometry:
Ionization: Electrospray ionization (ESI) in negative ion mode.
Detection: Multiple Reaction Monitoring (MRM) for the parent compound and its expected metabolites.
Data Presentation
Table 1: Pharmacokinetic Parameters of (-)-Isolariciresinol 9'-O-glucoside and its Metabolites
Parameter
(-)-Isolariciresinol 9'-O-glucoside
Metabolite 1 (e.g., Isolariciresinol)
Metabolite 2 (e.g., Enterodiol)
Cmax (ng/mL)
Value
Value
Value
Tmax (h)
Value
Value
Value
AUC (0-t) (ng·h/mL)
Value
Value
Value
AUC (0-∞) (ng·h/mL)
Value
Value
Value
t1/2 (h)
Value
Value
Value
CL/F (L/h/kg)
Value
Value
Value
Vd/F (L/kg)
Value
Value
Value
Pharmacodynamic Study Protocol: Anti-Inflammatory Model
Objective
To evaluate the anti-inflammatory efficacy of (-)-Isolariciresinol 9'-O-glucoside in a carrageenan-induced paw edema model in mice and to assess its effect on inflammatory signaling pathways.
Experimental Workflow
Caption: Workflow for the in vivo anti-inflammatory study.
Materials and Methods
2.3.1. Animal Model
Species: Male BALB/c mice
Weight: 20-25 g
Grouping:
Group 1: Vehicle control
Group 2: Carrageenan control
Group 3: Carrageenan + (-)-Isolariciresinol 9'-O-glucoside (e.g., 20 mg/kg)
Group 4: Carrageenan + (-)-Isolariciresinol 9'-O-glucoside (e.g., 40 mg/kg)
Group 5: Carrageenan + Indomethacin (10 mg/kg, positive control)
2.3.2. Experimental Procedure
Administer the test compound or vehicle orally 1 hour before carrageenan injection.
Induce inflammation by injecting 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
At the end of the experiment, euthanize the animals and collect the paw tissue for further analysis.
2.3.3. Biochemical Analysis
Tissue Homogenization: Homogenize the paw tissue in a suitable lysis buffer.
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the tissue homogenate using ELISA kits.
Western Blot Analysis: Analyze the expression and phosphorylation of key proteins in the MAPK and PI3K/Akt signaling pathways (e.g., p-p38, p-ERK, p-Akt) in the tissue lysates.
Data Presentation
Table 2: Effect of (-)-Isolariciresinol 9'-O-glucoside on Carrageenan-Induced Paw Edema
Treatment Group
Paw Volume Increase (mL) at 3h
Inhibition (%)
Carrageenan Control
Value ± SEM
-
Test Compound (20 mg/kg)
Value ± SEM
Value
Test Compound (40 mg/kg)
Value ± SEM
Value
Indomethacin (10 mg/kg)
Value ± SEM
Value
Pharmacodynamic Study Protocol: Anti-Cancer Model
Objective
To evaluate the anti-tumor efficacy of (-)-Isolariciresinol 9'-O-glucoside in a human cancer xenograft model and to investigate its effects on tumor growth and relevant signaling pathways.
Materials and Methods
3.2.1. Animal Model
Species: Female athymic nude mice (Nu/Nu)
Age: 6-8 weeks
Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer).
3.2.2. Experimental Procedure
Subcutaneously inject 5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups.
Administer (-)-Isolariciresinol 9'-O-glucoside (e.g., 40 mg/kg) or vehicle daily via oral gavage.
Measure tumor volume and body weight twice a week. Tumor volume = (length × width²) / 2.
After a predetermined treatment period (e.g., 21 days), euthanize the mice and harvest the tumors.
3.2.3. Tumor Analysis
Histology: Perform H&E staining and immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.
Western Blot Analysis: Analyze the expression and phosphorylation of proteins in the ER, MAPK, and PI3K/Akt signaling pathways in tumor lysates.
Data Presentation
Table 3: Effect of (-)-Isolariciresinol 9'-O-glucoside on Tumor Growth in Xenograft Model
Treatment Group
Final Tumor Volume (mm³)
Tumor Growth Inhibition (%)
Vehicle Control
Value ± SEM
-
Test Compound (40 mg/kg)
Value ± SEM
Value
Positive Control (e.g., Doxorubicin)
Value ± SEM
Value
Signaling Pathway Diagrams
PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by lignan metabolites.
MAPK/ERK Signaling Pathway
Caption: Potential inhibition of the MAPK/ERK pathway by lignan metabolites.
Conclusion
The protocols detailed in this document provide a comprehensive framework for the in vivo investigation of (-)-Isolariciresinol 9'-O-glucoside. By systematically evaluating its pharmacokinetic properties and its pharmacodynamic effects in relevant disease models, researchers can gain valuable insights into its therapeutic potential. The elucidation of its impact on key signaling pathways such as PI3K/Akt and MAPK will be instrumental in defining its mechanism of action and guiding future drug development efforts. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of this promising natural compound.
Application Notes and Protocols for (-)-Isolariciresinol 9'-O-glucoside as a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential therapeutic applications of (-)-Isolariciresinol 9'-O-glucoside, a lignan (B305556...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential therapeutic applications of (-)-Isolariciresinol 9'-O-glucoside, a lignan (B3055560) glycoside found in various plant species. The information presented herein is intended to guide researchers in exploring its anti-inflammatory and potential anticancer activities. Detailed experimental protocols are provided to facilitate further investigation into its mechanisms of action.
Application Notes
Anti-inflammatory Potential
(-)-Isolariciresinol 9'-O-glucoside is a promising candidate for development as an anti-inflammatory agent. Lignans (B1203133), as a class, have been demonstrated to possess significant anti-inflammatory properties. The primary mechanism of action is believed to be through the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.
Note: This data is for structurally related compounds and should be considered indicative of the potential activity of (-)-Isolariciresinol 9'-O-glucoside.
Potential Anticancer Activity
Lignans have also been investigated for their potential as anticancer agents. Their cytotoxic effects have been observed in various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation, such as tyrosine kinases and topoisomerases.
Quantitative Data on the Cytotoxicity of Related Lignans:
Specific cytotoxic data for (-)-Isolariciresinol 9'-O-glucoside is limited. However, studies on its aglycone, isolariciresinol, and other related lignans demonstrate their potential.
Compound
Cancer Cell Line(s)
Reported Activity (e.g., IC50)
Isolariciresinol
Various cancer cell lines (data not specified)
Exhibits cytotoxic effects
Secoisolariciresinol Diglucoside (SDG)
Mammary cancer cells
Reduces cell proliferation
Note: This table summarizes the general findings for related lignans and further research is required to determine the specific cytotoxic profile of (-)-Isolariciresinol 9'-O-glucoside.
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of lignans are largely attributed to their ability to interfere with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.
NF-κB Signaling Pathway:
MAPK Signaling Pathway:
Experimental Protocols
The following protocols provide a framework for investigating the therapeutic potential of (-)-Isolariciresinol 9'-O-glucoside. These are generalized methods and may require optimization based on specific experimental conditions and cell lines.
Experimental Workflow:
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of (-)-Isolariciresinol 9'-O-glucoside on mammalian cells and to establish a non-toxic concentration range for subsequent functional assays.
Materials:
Target cell line (e.g., RAW 264.7 macrophages, various cancer cell lines)
Complete cell culture medium
(-)-Isolariciresinol 9'-O-glucoside (stock solution in DMSO)
96-well cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Microplate reader
Protocol:
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
Prepare serial dilutions of (-)-Isolariciresinol 9'-O-glucoside in complete culture medium.
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control.
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Carefully remove the medium containing MTT.
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide Production Assay (Griess Assay)
Objective: To evaluate the inhibitory effect of (-)-Isolariciresinol 9'-O-glucoside on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
Pre-treat the cells with various non-toxic concentrations of (-)-Isolariciresinol 9'-O-glucoside for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups (untreated, LPS only, and compound only).
After incubation, collect 50 µL of the cell culture supernatant from each well.
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
Measure the absorbance at 540 nm.
Determine the nitrite concentration using a sodium nitrite standard curve.
Western Blot Analysis for NF-κB and MAPK Pathways
Objective: To investigate the effect of (-)-Isolariciresinol 9'-O-glucoside on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
RAW 264.7 cells
(-)-Isolariciresinol 9'-O-glucoside
LPS
RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
PVDF membrane
Transfer buffer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
Pre-treat cells with (-)-Isolariciresinol 9'-O-glucoside for 1 hour, followed by LPS stimulation for a specified time (e.g., 30 minutes for phosphorylation events).
Wash cells with ice-cold PBS and lyse with RIPA buffer.
Determine protein concentration using a BCA assay.
Denature protein samples by boiling with Laemmli sample buffer.
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Wash the membrane again and visualize the protein bands using an ECL detection system.
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Application
Application Notes and Protocols for (-)-Isolariciresinol 9'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals Introduction (-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside, a class of naturally occurring polyphenolic compounds found in various pl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside, a class of naturally occurring polyphenolic compounds found in various plants.[1][2] Lignans (B1203133) have garnered significant interest in the scientific community for their potential therapeutic properties, including antioxidant and anti-inflammatory activities. These biological effects are attributed to their unique chemical structures. This document provides an overview of the potential applications of (-)-Isolariciresinol 9'-O-glucoside as a research chemical, along with detailed protocols for investigating its biological activities.
While specific biological data for the (-)-enantiomer of Isolariciresinol (B191591) 9'-O-glucoside is limited in publicly available literature, the information presented herein is based on studies of closely related isolariciresinol derivatives and other lignan glycosides. Researchers are encouraged to use these protocols as a starting point for their investigations into the specific effects of the (-)-isomer. The stereochemistry of lignans can significantly influence their biological activity, making direct investigation of the (-)-enantiomer a valuable area of research.
Store at low temperature, keep away from direct sunlight. Powder: -20°C for 3 years. In solvent: -80°C for 1 year.
Potential Biological Activities & Applications
Based on studies of related compounds, (-)-Isolariciresinol 9'-O-glucoside is a candidate for investigation in the following areas:
Anti-inflammatory Research: Lignan glycosides have been shown to modulate inflammatory pathways. Research in this area could involve investigating the compound's ability to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.
Antioxidant Studies: The phenolic structure of lignans suggests potential antioxidant activity. This can be explored through various assays that measure free radical scavenging capabilities.
Cancer Research: Some lignans have been reported to possess anti-cancer properties. Investigations could focus on the cytotoxic and anti-proliferative effects of (-)-Isolariciresinol 9'-O-glucoside on various cancer cell lines.
Drug Development: As a natural product, it can serve as a lead compound for the development of novel therapeutic agents.
Quantitative Data for Related Compounds
The following tables summarize the biological activities of compounds structurally related to (-)-Isolariciresinol 9'-O-glucoside. Note: This data is not for (-)-Isolariciresinol 9'-O-glucoside itself but for its derivatives or related molecules.
Table 1: Anti-inflammatory Activity of Isolariciresinol Derivatives
Compound
Assay
Cell Line
IC₅₀ (µM)
Reference
(7S,8R,8′R)-9,9′-O-diferuloyl-isolariciresinol
Nitric Oxide (NO) Inhibition
RAW 264.7 Macrophages
3.7
A related Isolariciresinol derivative
Nitric Oxide (NO) Inhibition
RAW 264.7 Macrophages
7.4
Table 2: Antioxidant Activity of (±)-Isolariciresinol and its Glycosides
Compound
Assay
IC₅₀ (µM)
Reference
(±)-Isolariciresinol
DPPH Radical Scavenging
53.0
Schizandriside ((±)-Isolariciresinol glycoside)
DPPH Radical Scavenging
34.4
Saracoside ((±)-Isolariciresinol glycoside)
DPPH Radical Scavenging
28.8
Experimental Protocols
Here are detailed protocols for assessing the anti-inflammatory and antioxidant activities of (-)-Isolariciresinol 9'-O-glucoside.
This protocol is designed to evaluate the ability of (-)-Isolariciresinol 9'-O-glucoside to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
Compound Preparation: Prepare a stock solution of (-)-Isolariciresinol 9'-O-glucoside in DMSO. Further dilute with DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.1%).
Treatment: Remove the medium and treat the cells with various concentrations of (-)-Isolariciresinol 9'-O-glucoside for 1 hour.
Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells with medium only), a positive control (cells with LPS only), and a vehicle control (cells with DMSO and LPS).
Nitrite Measurement:
After incubation, collect 50 µL of the cell culture supernatant from each well.
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
Calculation:
Create a standard curve using known concentrations of sodium nitrite.
Determine the nitrite concentration in each sample from the standard curve.
Calculate the percentage of NO inhibition using the following formula:
% Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) by plotting a dose-response curve.
This protocol measures the free radical scavenging activity of (-)-Isolariciresinol 9'-O-glucoside using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Prepare a stock solution of (-)-Isolariciresinol 9'-O-glucoside in methanol. Create a series of dilutions to obtain various concentrations.
Prepare a stock solution of the positive control (e.g., Ascorbic acid) in methanol and create a series of dilutions.
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
Assay:
In a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control to the wells.
Add 100 µL of the DPPH solution to each well.
Include a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.
Calculation:
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging Activity = [(Absorbance of blank - Absorbance of sample) / Absorbance of blank] x 100
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting a dose-response curve.
Visualizations
The following diagrams illustrate a key signaling pathway potentially modulated by anti-inflammatory compounds and a general workflow for assessing the biological activity of a research chemical.
Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway.
Caption: General experimental workflow for biological activity screening.
solubility of (-)-Isolariciresinol 9'-O-glucoside in DMSO and PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Isolariciresinol 9'-O-glucoside. The in...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Isolariciresinol 9'-O-glucoside. The information is designed to address common challenges encountered during experimental procedures involving this compound.
Solubility Data
Table 1: Estimated Solubility of (-)-Isolariciresinol 9'-O-glucoside based on Secoisolariciresinol Diglucoside (SDG) Data
Note: The solubility of (-)-Isolariciresinol 9'-O-glucoside may vary depending on the purity of the compound, temperature, and the specific formulation of the solvents. It is always recommended to perform a solubility test for your specific experimental conditions.
Q1: My (-)-Isolariciresinol 9'-O-glucoside is not dissolving in PBS. What should I do?
A1:Lignan (B3055560) glycosides can be challenging to dissolve directly in aqueous buffers like PBS. Here are several troubleshooting steps:
Prepare a stock solution in DMSO first: Dissolve the compound in a small amount of high-purity, anhydrous DMSO to create a concentrated stock solution. You can then dilute this stock solution into your aqueous experimental medium, such as PBS or cell culture media. Be aware that residual DMSO may have effects on your experimental system, so it is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Sonication: Gentle sonication in a water bath can help to break up aggregates and enhance dissolution.
Warming: Gently warming the solution to 37°C may improve solubility. However, be cautious about the thermal stability of the compound over extended periods.
pH adjustment: The pH of the PBS solution can influence the solubility of phenolic compounds. Ensure your PBS is at the correct pH (typically 7.2-7.4).
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it in my aqueous buffer. How can I prevent this?
A2: This is a common issue when diluting a DMSO stock into an aqueous solution. Here are some strategies to overcome this:
Increase the volume of the aqueous buffer: A higher final dilution factor can help to keep the compound in solution.
Add the DMSO stock to the aqueous buffer while vortexing: This ensures rapid mixing and can prevent localized high concentrations that lead to precipitation.
Use a surfactant or co-solvent: For in vivo studies, formulations often include co-solvents like PEG300 or surfactants like Tween 80 to improve solubility and stability in aqueous solutions[2]. Similar principles can be applied for in vitro assays, but careful validation is required to ensure the additives do not interfere with the experiment.
Lower the final concentration: It may be that the desired final concentration exceeds the solubility limit of the compound in the aqueous medium.
Q3: What is the stability of (-)-Isolariciresinol 9'-O-glucoside in solution?
A3: While specific stability data for (-)-Isolariciresinol 9'-O-glucoside is limited, general recommendations for lignan glycosides are as follows:
DMSO stock solutions: When stored at -20°C or -80°C, DMSO stock solutions are generally stable for several months. It is advisable to use fresh, anhydrous DMSO for preparing stock solutions, as absorbed moisture can affect compound stability and solubility[2][3].
Aqueous solutions: Solutions in aqueous buffers like PBS are less stable and should ideally be prepared fresh for each experiment. Avoid repeated freeze-thaw cycles.
Q4: Are there any known cellular targets or signaling pathways for (-)-Isolariciresinol 9'-O-glucoside?
A4: The precise molecular mechanism and signaling pathways of (-)-Isolariciresinol 9'-O-glucoside are not well-elucidated. However, related lignans, such as Secoisolariciresinol Diglucoside (SDG), have been shown to possess antioxidant and antiproliferative properties[1][3]. SDG has been reported to inhibit the growth of colon cancer cells by inducing S-phase cell cycle arrest[3]. It is plausible that (-)-Isolariciresinol 9'-O-glucoside shares similar biological activities.
Experimental Protocols
General Protocol for Solubility Determination (Shake-Flask Method)
This method is a standard approach to determine the equilibrium solubility of a compound.
Preparation: Add an excess amount of (-)-Isolariciresinol 9'-O-glucoside to a known volume of the solvent (e.g., DMSO or PBS) in a sealed vial. The excess solid should be clearly visible.
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Separation: After equilibration, allow the undissolved solid to settle. Carefully collect the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a 0.22 µm filter is recommended.
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
Calculation: The determined concentration represents the saturation solubility of the compound in that solvent at the specified temperature.
Visualizations
Caption: Workflow for preparing and troubleshooting solutions of (-)-Isolariciresinol 9'-O-glucoside.
stability of (-)-Isolariciresinol 9'-O-glucoside in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Isolariciresinol 9'-O-glucoside. The in...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Isolariciresinol 9'-O-glucoside. The information is designed to address specific issues that may be encountered during in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of (-)-Isolariciresinol 9'-O-glucoside?
A1: (-)-Isolariciresinol 9'-O-glucoside is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q2: What is the maximum permissible DMSO concentration in the final cell culture medium?
A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q3: How should I store the stock solution of (-)-Isolariciresinol 9'-O-glucoside?
A3: The powdered form of the compound should be stored at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.
Q4: Is (-)-Isolariciresinol 9'-O-glucoside stable in cell culture media?
A4: The stability of (-)-Isolariciresinol 9'-O-glucoside in cell culture media has not been extensively reported and can be influenced by several factors including the medium composition, pH, temperature, and the presence of enzymes in serum supplements. Lignan glycosides can be susceptible to hydrolysis of the glycosidic bond. It is highly recommended to perform a stability study under your specific experimental conditions.
Q5: What are the potential degradation pathways for (-)-Isolariciresinol 9'-O-glucoside in cell culture media?
A5: Potential degradation pathways include:
pH-mediated hydrolysis: The glycosidic bond can be susceptible to hydrolysis, which may be influenced by the pH of the culture medium (typically 7.2-7.4).[1][2][3]
Enzymatic degradation: If using serum-supplemented media, enzymes such as glycosidases and esterases present in the serum could potentially cleave the glycosidic linkage.[4] Fetal Bovine Serum (FBS) is a complex mixture containing various enzymes.[5][6][7][8][9]
Oxidation: As a phenolic compound, it may be prone to oxidation, although many lignans (B1203133) also possess antioxidant properties.[10][11][12][13]
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
Compound precipitates upon dilution in cell culture media.
The compound's solubility in the aqueous medium is exceeded.
- Increase the concentration of the DMSO stock solution to reduce the volume added to the medium.- Pre-warm the cell culture medium before adding the compound.- Vortex gently immediately after adding the compound to the medium.- If using serum-free media, consider adding a small amount of bovine serum albumin (BSA) to improve solubility.
Inconsistent or non-reproducible experimental results.
Degradation of the compound in the cell culture medium over the course of the experiment.
- Perform a stability study to determine the half-life of the compound under your experimental conditions (see detailed protocol below).- If the compound is found to be unstable, consider replenishing the media with freshly prepared compound at regular intervals.- Minimize the exposure of the compound-containing media to light if it is found to be light-sensitive.
Unexpected cellular responses or cytotoxicity.
- The final DMSO concentration is too high.- The compound itself is cytotoxic at the tested concentrations.- Degradation products of the compound are bioactive or cytotoxic.
- Ensure the final DMSO concentration is below 0.5% and include a vehicle control.- Perform a dose-response experiment to determine the optimal non-toxic working concentration.- Analyze the stability of the compound; if degradation is occurring, the observed effects may be due to the degradation products.
Experimental Protocols
Protocol for Assessing the Stability of (-)-Isolariciresinol 9'-O-glucoside in Cell Culture Media
This protocol outlines a method to determine the stability of (-)-Isolariciresinol 9'-O-glucoside in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
(-)-Isolariciresinol 9'-O-glucoside
DMSO (cell culture grade)
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with or without serum supplement
Sterile microcentrifuge tubes
Incubator (37°C, 5% CO2)
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Formic acid or other appropriate mobile phase modifier
Procedure:
Prepare a Stock Solution: Prepare a 10 mM stock solution of (-)-Isolariciresinol 9'-O-glucoside in DMSO.
Spike the Media: Dilute the stock solution into pre-warmed cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%. Prepare a sufficient volume for all time points.
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot (e.g., 500 µL) of the medium. This will serve as your T=0 reference sample.
Incubation: Aliquot the remaining spiked medium into sterile microcentrifuge tubes for each time point and place them in a 37°C incubator.
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), remove one tube from the incubator.
Sample Preparation:
If using serum-free medium, the sample may be directly analyzed or diluted with the mobile phase.
If using serum-containing medium, precipitate the proteins by adding 3 volumes of ice-cold acetonitrile to the sample (e.g., 1.5 mL of acetonitrile to 500 µL of the sample).
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
Transfer the supernatant to a clean HPLC vial.
HPLC Analysis: Analyze the samples by a validated HPLC method to quantify the concentration of (-)-Isolariciresinol 9'-O-glucoside. A reverse-phase C18 column with a gradient elution of water and acetonitrile with a small amount of formic acid is a common starting point for such compounds.
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.
Data Presentation:
Summarize your stability data in a table similar to the one below.
Time (hours)
Peak Area (or Concentration)
% Remaining
0
[Insert Value]
100%
2
[Insert Value]
[Calculate]
4
[Insert Value]
[Calculate]
8
[Insert Value]
[Calculate]
24
[Insert Value]
[Calculate]
48
[Insert Value]
[Calculate]
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of (-)-Isolariciresinol 9'-O-glucoside.
Potential Signaling Pathways Modulated by Lignans
Lignans and their metabolites, such as enterolactone, are known to interact with various signaling pathways, including those related to estrogenic activity and cell survival.
Caption: Potential signaling pathways affected by lignans and their metabolites.
Technical Support Center: Optimizing HPLC Method for (-)-Isolariciresinol 9'-O-glucoside Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing an HPLC method for the quantificatio...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing an HPLC method for the quantification of (-)-Isolariciresinol 9'-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for the quantification of (-)-Isolariciresinol 9'-O-glucoside?
A1: A reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach for analyzing lignan (B3055560) glycosides like (-)-Isolariciresinol 9'-O-glucoside.[1] A good starting point would be a C18 column with a gradient elution using a mobile phase consisting of acidified water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).[2][3]
Q2: Which type of HPLC column is recommended for this analysis?
A2: C18 columns are the most commonly used and recommended stationary phases for the separation of lignans (B1203133) and their glycosides due to their ability to effectively separate compounds based on polarity.[2]
Q3: What is a typical mobile phase composition for separating lignan glycosides?
A3: A binary mobile phase is typically employed. This consists of an aqueous phase (Solvent A) and an organic phase (Solvent B). To improve peak shape and reduce tailing of phenolic compounds, the aqueous phase is usually acidified with a small amount of an acid like acetic acid or formic acid.[3][4] Acetonitrile is a common choice for the organic phase.[3]
Q4: Should I use an isocratic or a gradient elution?
A4: Gradient elution is highly recommended. Plant extracts are complex mixtures containing compounds with a wide range of polarities. A gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of both polar and less polar compounds in a single run, leading to better resolution and peak shapes.
Q5: What is the optimal detection wavelength for (-)-Isolariciresinol 9'-O-glucoside?
A5: Lignans, including (-)-Isolariciresinol 9'-O-glucoside, typically exhibit maximum UV absorbance around 280 nm.[4] Therefore, a UV or photodiode array (PDA) detector set to this wavelength is suitable for quantification.
Q6: How can I prepare plant samples for the analysis of (-)-Isolariciresinol 9'-O-glucoside?
A6: A common method involves solvent extraction of the dried and powdered plant material.[5] Aqueous mixtures of methanol or ethanol (B145695) are effective for extracting lignan glycosides.[6] Depending on the complexity of the plant matrix, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering compounds before HPLC analysis.[7] In some cases, alkaline or enzymatic hydrolysis may be employed to release lignans from more complex structures.[8][9]
Troubleshooting Guide
Problem
Potential Cause
Solution
High Backpressure
1. Blockage in the system (e.g., guard column, column frit).[10] 2. Particulate matter from the sample.
1. Systematically check the pressure by removing components (guard column, then analytical column) to isolate the blockage. Back-flush the column if the frit is suspected to be clogged.[10] 2. Ensure all samples are filtered through a 0.22 µm or 0.45 µm syringe filter before injection.
Peak Tailing
1. Secondary interactions with residual silanol (B1196071) groups on the silica-based column packing.[10] 2. Column overload. 3. Inappropriate mobile phase pH.[10]
1. Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol interactions.[10] 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH.
Peak Broadening
1. Large injection volume. 2. Extra-column volume (e.g., long tubing). 3. Column degradation.
1. Decrease the injection volume. 2. Use tubing with a smaller internal diameter and minimize its length. 3. Replace the column with a new one.
Retention Time Shifts
1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column equilibration issues.
1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant and stable temperature. 3. Equilibrate the column with the initial mobile phase for a sufficient time before each run.
Ghost Peaks
1. Contaminants in the mobile phase or from the injector. 2. Carryover from a previous injection.
1. Use high-purity solvents and flush the system. 2. Implement a needle wash step in the autosampler method and inject a blank solvent run between samples.
Experimental Protocols
Sample Preparation: Extraction of (-)-Isolariciresinol 9'-O-glucoside from Plant Material
This protocol describes a general procedure for the extraction of lignan glycosides from a dried plant matrix.
Materials:
Dried and powdered plant material
80% Methanol (HPLC grade)
Deionized water
Vortex mixer
Ultrasonic bath
Centrifuge
0.22 µm syringe filters
Procedure:
Weigh 1 gram of the dried, powdered plant material into a centrifuge tube.
Add 10 mL of 80% methanol.
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
Place the tube in an ultrasonic bath for 30 minutes.
Centrifuge the mixture at 4000 rpm for 15 minutes.
Carefully collect the supernatant.
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
The sample is now ready for injection.
HPLC Method for Quantification
This protocol provides a starting point for the HPLC analysis of (-)-Isolariciresinol 9'-O-glucoside. Optimization may be required based on the specific sample matrix and HPLC system.
Chromatographic Conditions:
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30°C
Detection Wavelength
280 nm
Gradient Program
See table below
Gradient Elution Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0
85
15
20
50
50
25
20
80
30
85
15
35
85
15
Visualizations
Caption: Experimental workflow for the quantification of (-)-Isolariciresinol 9'-O-glucoside.
Caption: Troubleshooting logic for addressing peak tailing in HPLC analysis.
Technical Support Center: (-)-Isolariciresinol 9'-O-glucoside Extraction
Welcome to the technical support center for the extraction of (-)-Isolariciresinol 9'-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guid...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the extraction of (-)-Isolariciresinol 9'-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction and purification of this lignan (B3055560) glycoside.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of (-)-Isolariciresinol 9'-O-glucoside, offering potential causes and solutions to help you optimize your experiments.
Issue
Potential Cause
Recommended Solution
Low or No Yield of (-)-Isolariciresinol 9'-O-glucoside
Inappropriate Solvent Selection: The polarity of the extraction solvent may not be suitable for this hydrophilic glycoside.
Use a polar solvent system. Aqueous mixtures of ethanol (B145695) or methanol (B129727) are generally effective for lignan glycosides. For instance, studies on other lignans (B1203133) have found optimal extraction with 70-80% ethanol or methanol solutions.[1][2]
Incomplete Extraction: The extraction time may be too short, or the solvent-to-solid ratio may be too low.
Increase the extraction time. For some lignans, optimal extraction times can be as long as 28 hours.[1] Also, ensure a sufficient solvent-to-solid ratio to allow for proper diffusion. Consider performing multiple extraction cycles.
Degradation of the Target Compound: Extreme pH conditions or high temperatures for prolonged periods can lead to the degradation of glycosides.
Maintain a neutral pH during extraction. While lignan glycosides are relatively heat-stable, avoid excessively high temperatures (above 100°C) for extended durations.[3]
Poor Quality of Starting Material: The concentration of the target compound in the plant material (Oplopanax horridus root bark) may be low.
Ensure the use of high-quality, properly identified, and well-preserved plant material. Store pulverized plant material in a cold, dark, and dry place to prevent oxidation and degradation.
Presence of Impurities in the Final Product
Co-extraction of Other Compounds: The initial extract will contain a complex mixture of compounds with similar polarities.
Implement a multi-step purification protocol. This can include liquid-liquid partitioning, followed by column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) to separate compounds based on polarity and size.[4][5]
Incomplete Removal of Lipids: If the plant material was not defatted, lipophilic compounds may interfere with purification.
It is advisable to perform a pre-extraction with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids before the main extraction.[6]
Difficulty in Isolating the Pure Compound
Sub-optimal Chromatographic Conditions: The mobile phase or stationary phase may not be providing adequate separation.
Systematically optimize the chromatographic method. For HPLC, this involves testing different solvent gradients and column types. For column chromatography, various solvent systems should be trialed.
Compound Degradation During Purification: The compound may be unstable under the purification conditions.
Monitor the stability of the compound in the solvents used for chromatography. Avoid prolonged exposure to harsh conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for extracting (-)-Isolariciresinol 9'-O-glucoside?
A1: Based on the hydrophilic nature of lignan glycosides, polar solvents are recommended. Aqueous ethanol (around 70%) has been shown to be effective for extracting compounds from Oplopanax horridus root bark.[4][5] For lignans in general, optimal extraction is often achieved with 70-80% ethanol or methanol.[1][2]
Q2: Should I perform a pre-extraction step?
A2: Yes, a pre-extraction step with a non-polar solvent such as hexane or petroleum ether is highly recommended. This will remove lipophilic compounds (fats, waxes) that can interfere with the subsequent extraction and purification of the more polar (-)-Isolariciresinol 9'-O-glucoside.[6]
Q3: What are the optimal temperature and time for extraction?
A3: While specific optimization data for (-)-Isolariciresinol 9'-O-glucoside is limited, studies on other lignans can provide guidance. Optimal temperatures are often in the range of 40-60°C.[2] Extraction time can vary significantly, from a few hours to over 24 hours, depending on the method.[1] It is advisable to perform a time-course study to determine the optimal extraction duration for your specific setup.
Q4: How can I avoid degradation of my target compound during extraction?
A4: (-)-Isolariciresinol 9'-O-glucoside, like other glycosides, can be susceptible to hydrolysis under strong acidic or alkaline conditions.[3][7] It is crucial to maintain a near-neutral pH during the extraction process. While lignans are relatively stable at elevated temperatures, prolonged exposure to very high temperatures should be avoided.
Q5: What purification techniques are most effective for (-)-Isolariciresinol 9'-O-glucoside?
A5: A multi-step chromatographic approach is typically necessary for isolating pure lignan glycosides. A common strategy involves initial fractionation of the crude extract using column chromatography with a non-polar resin (like Diaion HP-20) to separate fractions based on polarity.[5] Further purification of the target-containing fractions can be achieved using silica gel chromatography, Sephadex LH-20, and potentially preparative HPLC to achieve high purity.
Detailed Methodology for Extraction from Oplopanax horridus Root Bark
This protocol is adapted from a published study on the extraction of constituents from Oplopanax horridus root bark.[4][5]
Preparation of Plant Material:
Obtain dried root bark of Oplopanax horridus.
Grind the root bark into a coarse powder.
Extraction:
Combine the powdered root bark with 70% ethanol in a weight-to-volume ratio of 1:8 (e.g., 100 g of powder in 800 mL of 70% ethanol).
Reflux the mixture at 90°C for 4 hours.
Filter the mixture to separate the extract from the solid residue.
Re-extract the residue two more times with 70% ethanol in a 1:6 ratio at 90°C for 2 hours each time.
Combine all the filtrates.
Concentration:
Evaporate the combined ethanol extracts under reduced pressure (in vacuo) at 60°C to obtain the crude extract.
Initial Fractionation (Column Chromatography):
Apply the crude extract to a Diaion HP-20 resin column.
Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 30%, 50%, 70%, and 100% ethanol) to yield fractions with decreasing polarity.
Collect and concentrate each fraction separately.
Analysis and Further Purification:
Analyze the fractions using HPLC to identify those containing (-)-Isolariciresinol 9'-O-glucoside.
Subject the target-rich fractions to further purification using techniques such as silica gel column chromatography and/or Sephadex LH-20 chromatography to isolate the pure compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of (-)-Isolariciresinol 9'-O-glucoside.
Troubleshooting Logic
Caption: Logical diagram for troubleshooting low extraction yield.
Technical Support Center: Purification of (-)-Isolariciresinol 9'-O-glucoside
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of (-)-Isolariciresinol 9'-O-glucoside during purification....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of (-)-Isolariciresinol 9'-O-glucoside during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying (-)-Isolariciresinol 9'-O-glucoside?
A1: A multi-step approach is typically most effective. This usually involves an initial enrichment step using macroporous resin chromatography to remove highly polar or non-polar impurities. This is followed by one or more rounds of column chromatography, such as High-Speed Counter-Current Chromatography (HSCCC), preparative High-Performance Liquid Chromatography (HPLC), or traditional column chromatography using media like silica (B1680970) gel or Sephadex LH-20.
Q2: What are the common impurities I should expect when purifying (-)-Isolariciresinol 9'-O-glucoside from plant extracts?
A2: Extracts from plant sources, such as Oplopanax horridus, are complex mixtures. Common impurities that may co-elute with (-)-Isolariciresinol 9'-O-glucoside include other lignan (B3055560) glycosides, flavonoid glycosides, phenolic acids, and saponins. The specific impurity profile will depend on the plant source and the initial extraction method.
Q3: My yield of (-)-Isolariciresinol 9'-O-glucoside is consistently low. What are the likely causes?
A3: Low yield can result from several factors. These include incomplete extraction from the plant material, degradation of the target compound during processing (e.g., due to pH or temperature instability), irreversible adsorption onto the chromatographic stationary phase, or suboptimal elution conditions during chromatography.
Q4: I am observing peak tailing during the HPLC purification of (-)-Isolariciresinol 9'-O-glucoside. How can I resolve this?
A4: Peak tailing in reversed-phase HPLC is often caused by secondary interactions between the phenolic hydroxyl groups of the analyte and residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, you can try adding a small amount of an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of the silanol groups. Using a column with end-capping or a different stationary phase chemistry can also resolve this issue.
Q5: Can I use the same purification protocol for different plant sources of (-)-Isolariciresinol 9'-O-glucoside?
A5: While the general principles of purification will remain the same, the protocol will likely require optimization for each new plant source. The composition of the crude extract can vary significantly between different plants, which will affect the choice of solvents, gradient profiles, and loading capacities for each chromatographic step.
Troubleshooting Guides
Issue 1: Low Yield After Macroporous Resin Enrichment
Possible Cause
Troubleshooting Steps
Incomplete Adsorption
- Optimize Resin Selection: Test different types of macroporous resins (e.g., nonpolar, weakly polar) to find one with the best adsorption capacity for (-)-Isolariciresinol 9'-O-glucoside. - Adjust Sample pH: The pH of the sample solution can affect the polarity of the target compound. Experiment with adjusting the pH to enhance its affinity for the resin. - Control Flow Rate: A slower flow rate during sample loading can increase the contact time between the sample and the resin, leading to better adsorption.
Incomplete Elution
- Optimize Elution Solvent: Screen different concentrations of organic solvents (e.g., ethanol (B145695), methanol) to find the optimal strength for desorbing the target compound. - Increase Elution Volume: Ensure a sufficient volume of the elution solvent is used to completely desorb the compound from the resin. - Stepwise Gradient Elution: Employ a stepwise gradient of increasing solvent strength to first wash away weakly bound impurities and then elute the target compound in a more concentrated fraction.
Compound Degradation
- Check pH and Temperature Stability: (-)-Isolariciresinol 9'-O-glucoside may be sensitive to extreme pH or high temperatures. Ensure all solutions are within a stable pH range and avoid excessive heat during solvent evaporation.
Issue 2: Poor Resolution in Preparative HPLC
Possible Cause
Troubleshooting Steps
Co-eluting Impurities
- Optimize Mobile Phase: Adjust the composition of the mobile phase (e.g., the ratio of organic solvent to water, the type and concentration of the modifier) to improve the separation of the target peak from impurities. - Gradient Optimization: Develop a shallower gradient around the elution time of the target compound to increase the resolution between closely eluting peaks. - Change Stationary Phase: If optimization of the mobile phase is insufficient, try a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) that may offer different selectivity.
Column Overloading
- Reduce Sample Load: Inject a smaller amount of the sample onto the column. Overloading can lead to broad, asymmetric peaks and poor separation. - Increase Column Dimensions: If a larger sample load is necessary, use a column with a larger internal diameter and/or length.
Peak Tailing
- Add Mobile Phase Modifier: As mentioned in the FAQs, adding a small amount of acid (e.g., 0.1% formic acid) can reduce peak tailing for phenolic compounds. - Use an End-Capped Column: Select a column that has been end-capped to minimize the accessible free silanol groups.
Data Presentation
Table 1: Comparison of Purification Techniques for Lignan Glucosides (Representative Data)
Purification Step
Technique
Loading Capacity
Purity of (-)-Isolariciresinol 9'-O-glucoside Fraction
Recovery Rate
Initial Enrichment
Macroporous Resin (D101)
1 g crude extract / 100 g resin
~40%
~85%
Intermediate Purification
Sephadex LH-20
500 mg enriched fraction / 50 g resin
~75%
~90%
Final Polishing
Preparative HPLC (C18)
50 mg intermediate fraction / injection
>98%
~80%
Alternative Method
HSCCC
200 mg enriched fraction / injection
>95%
~88%
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions and the composition of the crude extract.
Experimental Protocols
Protocol 1: Enrichment of (-)-Isolariciresinol 9'-O-glucoside using Macroporous Resin Chromatography
Resin Preparation: Pre-treat the macroporous resin (e.g., D101) by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.
Column Packing: Pack a glass column with the pre-treated resin.
Equilibration: Equilibrate the column by washing it with 3-5 bed volumes of deionized water.
Sample Loading: Dissolve the crude plant extract in deionized water and apply it to the top of the column at a controlled flow rate (e.g., 1-2 bed volumes per hour).
Washing: Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities.
Elution: Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions for each ethanol concentration.
Analysis: Analyze the collected fractions by HPLC to identify the fractions containing the highest concentration of (-)-Isolariciresinol 9'-O-glucoside.
Pooling and Concentration: Pool the fractions rich in the target compound and concentrate them under reduced pressure.
Protocol 2: Purification of (-)-Isolariciresinol 9'-O-glucoside using Preparative HPLC
Sample Preparation: Dissolve the enriched fraction from the macroporous resin step in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.
Column: Use a reversed-phase C18 preparative column (e.g., 250 mm x 20 mm, 5 µm).
Mobile Phase: Prepare a mobile phase consisting of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol (B129727) with 0.1% formic acid).
Gradient Elution: Develop a linear gradient to separate the target compound. A typical gradient might be:
0-10 min: 10-30% B
10-40 min: 30-60% B
40-45 min: 60-90% B
45-50 min: 90% B
50-55 min: 90-10% B
55-60 min: 10% B (re-equilibration)
Detection: Monitor the elution profile using a UV detector at a wavelength of 280 nm.
Fraction Collection: Collect the peak corresponding to (-)-Isolariciresinol 9'-O-glucoside.
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
Solvent Evaporation: Remove the solvent from the pure fraction under reduced pressure to obtain the purified compound.
Mandatory Visualization
Caption: A typical experimental workflow for the purification of (-)-Isolariciresinol 9'-O-glucoside.
Caption: A troubleshooting decision tree for addressing low purification yield.
Optimization
Technical Support Center: Scaling Up (-)-Isolariciresinol 9'-O-glucoside Isolation
Welcome to the technical support center for the scaled-up isolation of (-)-Isolariciresinol 9'-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshoo...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the scaled-up isolation of (-)-Isolariciresinol 9'-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the transition from laboratory to pilot or industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the isolation of (-)-Isolariciresinol 9'-O-glucoside?
A1: Scaling up the isolation of (-)-Isolariciresinol 9'-O-glucoside presents several key challenges. Simply increasing the scale of laboratory methods is often inefficient and costly.[1] The main hurdles include:
Extraction Efficiency: Maintaining high extraction yields with large volumes of plant material and solvents can be difficult.
Solvent Handling and Cost: The use of large quantities of organic solvents raises safety, environmental, and economic concerns.
Chromatographic Resolution and Capacity: Achieving high purity on a large scale requires careful selection and optimization of chromatographic resins and conditions to handle the increased sample load without sacrificing resolution.
Compound Stability: (-)-Isolariciresinol 9'-O-glucoside, like many glycosides, can be susceptible to degradation under harsh pH or high-temperature conditions that may be encountered during scaled-up processing.[2][3]
Process Robustness and Reproducibility: Ensuring consistent yield and purity from batch to batch is critical for commercial production.
Q2: Which extraction methods are most suitable for large-scale production?
A2: For large-scale extraction of lignan (B3055560) glycosides, aqueous ethanol (B145695) or methanol (B129727) mixtures are commonly used.[4] These solvents offer a good balance of polarity for extracting glycosides and are relatively cost-effective. Modern techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction time and solvent consumption, but their scalability needs to be carefully evaluated. For industrial-scale operations, percolation or maceration with optimized solvent-to-solid ratios and temperatures are often employed due to their simplicity and robustness.
Q3: How can I improve the purity of my (-)-Isolariciresinol 9'-O-glucoside during scale-up?
A3: Improving purity at a larger scale involves a multi-step approach:
Pre-extraction Processing: If the starting plant material has a high lipid content, a defatting step with a non-polar solvent like hexane (B92381) can remove interfering compounds.
Selective Extraction: Optimizing the polarity of the extraction solvent (e.g., using a specific percentage of ethanol in water) can enhance the selective extraction of the target compound while leaving many impurities behind.
Multi-stage Chromatography: A common strategy involves a preliminary purification step using macroporous resins to enrich the lignan fraction, followed by a high-resolution chromatography step, such as preparative HPLC or Sephadex LH-20 column chromatography, for final purification.[5]
Focused Gradients in Preparative HPLC: When using preparative HPLC, employing focused gradients around the elution time of the target compound can improve separation from closely eluting impurities and increase throughput.
Q4: What are the critical parameters to consider when transferring an analytical HPLC method to a preparative scale?
A4: Scaling up an HPLC method requires careful consideration of several parameters to maintain separation performance:
Column Dimensions: The internal diameter and length of the preparative column will dictate the flow rate and sample loading capacity.
Flow Rate: The flow rate must be scaled proportionally to the cross-sectional area of the preparative column to maintain linear velocity.
Injection Volume: The injection volume can be significantly increased on a preparative column, but overloading can lead to poor peak shape and resolution.
Gradient Profile: The gradient timeline should be adjusted to account for the larger column volume and system dwell volume.
Particle Size: Preparative columns often have larger particle sizes to reduce backpressure, which can affect efficiency. It is crucial to choose a stationary phase that provides a balance between resolution and pressure limitations.
Troubleshooting Guides
Issue 1: Low Yield of (-)-Isolariciresinol 9'-O-glucoside
Potential Cause
Troubleshooting Steps
Incomplete Extraction
- Optimize Solvent-to-Solid Ratio: Increase the solvent volume to ensure thorough wetting and extraction of the plant material. - Increase Extraction Time/Temperature: Extend the extraction duration or moderately increase the temperature, while monitoring for potential degradation. Lignans are generally stable at temperatures below 100°C.[4] - Improve Particle Size Reduction: Ensure the plant material is ground to an appropriate and consistent particle size to maximize surface area for extraction.
Degradation of the Target Compound
- pH Monitoring and Control: Avoid strongly acidic or alkaline conditions during extraction and purification, as these can lead to hydrolysis of the glycosidic bond. Maintain a pH range where the compound is known to be stable. - Temperature Control: Avoid excessive heat during extraction and solvent evaporation steps. Use of a rotary evaporator under reduced pressure is recommended. - Light Protection: Store extracts and purified fractions in amber containers or protected from light to prevent photodegradation.
Losses During Purification
- Optimize Chromatographic Conditions: Ensure the chosen chromatographic resin has a high binding capacity for the target compound and that the elution conditions are optimized for maximum recovery. - Monitor All Fractions: Analyze waste streams and unexpected fractions by TLC or HPLC to ensure the target compound is not being unintentionally discarded.
Issue 2: Low Purity of the Final Product
Potential Cause
Troubleshooting Steps
Co-extraction of Impurities
- Pre-treatment of Plant Material: Incorporate a defatting step with a non-polar solvent (e.g., hexane) prior to the main extraction. - Selective Solvent Partitioning: After initial extraction, perform liquid-liquid partitioning of the crude extract with immiscible solvents of varying polarities (e.g., ethyl acetate (B1210297) and water) to separate compounds based on their solubility.
Poor Chromatographic Separation
- Optimize Mobile Phase: For preparative HPLC, fine-tune the mobile phase composition and gradient slope to improve the resolution between the target compound and closely eluting impurities. - Select a Different Stationary Phase: If co-elution persists, consider a stationary phase with a different selectivity (e.g., a phenyl-hexyl column instead of a C18). - Column Overloading: Reduce the sample load per injection to improve peak shape and separation.
Presence of Degradation Products
- Implement Milder Processing Conditions: As mentioned in the low yield section, control pH and temperature throughout the process to minimize the formation of degradation products. - Analyze for Known Degradants: If possible, identify common degradation products and develop analytical methods to monitor their presence.
Quantitative Data Summary
The following tables provide illustrative data for yields and purity at different stages of a scaled-up isolation process. Actual results will vary depending on the specific plant material and process parameters.
Table 1: Comparison of Extraction Methods on Yield
Extraction Method
Solvent System
Temperature (°C)
Extraction Time (h)
Crude Extract Yield (%)
(-)-Isolariciresinol 9'-O-glucoside Content in Extract (%, w/w)
Maceration
70% Ethanol
25
48
15-20
1.5-2.5
Percolation
80% Methanol
40
24
18-25
2.0-3.0
UAE
70% Ethanol
50
1
20-28
2.5-3.5
Table 2: Purity and Recovery After Purification Steps
Purification Step
Purity of (-)-Isolariciresinol 9'-O-glucoside (%)
Recovery of (-)-Isolariciresinol 9'-O-glucoside (%)
Crude Extract
2-4
100
Macroporous Resin Chromatography
30-40
85-95
Sephadex LH-20 Chromatography
80-90
70-85
Preparative HPLC
>98
60-75
Experimental Protocols
Protocol 1: Scaled-Up Extraction and Initial Purification
Milling and Defatting: Grind the dried plant material to a coarse powder (10-20 mesh). Extract the powder with n-hexane in a large-scale percolator to remove lipids. Air-dry the defatted material.
Ethanolic Extraction: Pack the defatted plant material into a large-scale percolator and extract with 70% aqueous ethanol at a solvent-to-solid ratio of 10:1 (v/w) at 40-50°C for 24 hours.
Concentration: Collect the ethanol extract and concentrate it under reduced pressure using an industrial-scale rotary evaporator until the ethanol is removed, yielding a concentrated aqueous extract.
Macroporous Resin Chromatography:
Load the concentrated aqueous extract onto a pre-equilibrated macroporous resin column (e.g., Amberlite XAD series or a similar non-polar resin) at a flow rate of 1-2 bed volumes (BV)/hour.
Wash the column with 3-5 BV of deionized water to remove sugars and other polar impurities.
Elute the lignan-enriched fraction with 50-70% aqueous ethanol.
Concentrate the eluate to dryness under reduced pressure.
Protocol 2: High-Purity Purification by Preparative HPLC
Sample Preparation: Dissolve the enriched fraction from the macroporous resin step in the initial mobile phase of the preparative HPLC method. Filter the solution through a 0.45 µm filter.
Preparative HPLC Conditions (Illustrative):
Column: C18, 10 µm, 50 x 250 mm
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient: A focused gradient from 20% B to 40% B over 30 minutes (this should be optimized based on analytical scale separations).
Flow Rate: 100 mL/min
Detection: UV at 280 nm
Injection Volume: 5-10 mL (optimized based on column loading studies).
Fraction Collection: Collect fractions corresponding to the main peak of (-)-Isolariciresinol 9'-O-glucoside.
Post-Purification: Combine the pure fractions, and remove the solvent under reduced pressure. The resulting solid can be lyophilized to obtain a high-purity powder.
Visualizations
Caption: A generalized experimental workflow for the scaled-up isolation of (-)-Isolariciresinol 9'-O-glucoside.
Caption: A logical troubleshooting workflow for addressing low yield or purity issues.
Technical Support Center: Troubleshooting HPLC Analysis of (-)-Isolariciresinol 9'-O-glucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of (-)-Isolariciresinol 9'-O-glucoside.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact resolution, sensitivity, and accurate quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing for (-)-Isolariciresinol 9'-O-glucoside.
Is your peak for (-)-Isolariciresinol 9'-O-glucoside exhibiting tailing?
This is often characterized by an asymmetry factor (As) or tailing factor (Tf) greater than 1.2. Start by following the logical workflow below to identify and rectify the issue.
Figure 1: A logical workflow for troubleshooting peak tailing.
FAQs for Troubleshooting Peak Tailing of (-)-Isolariciresinol 9'-O-glucoside
Q1: What are the most likely causes of peak tailing for a phenolic compound like (-)-Isolariciresinol 9'-O-glucoside?
Peak tailing for phenolic compounds is often due to secondary interactions between the analyte and the stationary phase.[1] The primary causes include:
Secondary Silanol (B1196071) Interactions: (-)-Isolariciresinol 9'-O-glucoside has multiple hydroxyl groups which can interact with residual silanol groups on the surface of silica-based HPLC columns. These interactions can lead to some molecules being retained longer than others, causing a tailed peak.[1]
Mobile Phase pH: The pKa of the most acidic phenolic hydroxyl group in (-)-Isolariciresinol 9'-O-glucoside is predicted to be around 9.84. If the mobile phase pH is not sufficiently low, partial ionization of the phenolic hydroxyl groups can occur, leading to mixed retention mechanisms and peak tailing.
Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can create active sites that cause tailing.[2]
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak distortion.[3]
Q2: How can I mitigate secondary silanol interactions?
There are several effective strategies to reduce unwanted interactions with the column's stationary phase:
Lower the Mobile Phase pH: The most common and effective solution is to use an acidic mobile phase.[1] By lowering the pH to between 2.5 and 3.5 using an additive like formic acid or acetic acid, the ionization of the phenolic hydroxyl groups on (-)-Isolariciresinol 9'-O-glucoside is suppressed.[4] This also protonates the residual silanol groups on the silica (B1680970) packing, minimizing secondary interactions.[1]
Use a Modern, End-Capped Column: High-purity, Type B silica columns that are end-capped are designed to minimize exposed silanol groups.[1][5] This significantly reduces the potential for secondary interactions.
Consider Alternative Stationary Phases: If tailing persists on a standard C18 column, a phenyl-hexyl column might offer different selectivity for aromatic compounds like (-)-Isolariciresinol 9'-O-glucoside and improve peak shape.[4]
Q3: What is the optimal mobile phase pH for analyzing (-)-Isolariciresinol 9'-O-glucoside?
Given the predicted pKa of ~9.84 for the phenolic hydroxyl group, it is crucial to maintain the mobile phase pH well below this value to ensure the analyte is in a single, non-ionized form. A mobile phase pH in the range of 2.5 to 3.5 is generally recommended for the analysis of phenolic compounds and lignans (B1203133) to achieve sharp, symmetrical peaks.[4]
Q4: Can my sample preparation or injection technique cause peak tailing?
Yes, issues with the sample itself or how it is introduced to the HPLC system can lead to peak tailing:
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause band broadening and peak distortion.[1] Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[1]
Sample Overload: If you observe that peak tailing worsens with higher sample concentrations, you may be overloading the column.[3] Try diluting your sample or reducing the injection volume.[3]
Q5: Could there be an issue with my HPLC instrument?
Instrumental factors can also contribute to peak tailing:
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and asymmetrical peaks.[1] Ensure all connections are made with the shortest possible length of narrow-bore tubing (e.g., 0.12-0.17 mm I.D.).[1]
Poorly Fitted Connections: Loose or improperly seated fittings can create dead volume, where the sample can diffuse and cause peak tailing.[2]
Data Presentation: Impact of Mobile Phase pH on Peak Shape
The following table summarizes the expected effect of mobile phase pH on the tailing factor of a phenolic compound like (-)-Isolariciresinol 9'-O-glucoside.
Mobile Phase pH
Expected Tailing Factor (Tf)
Rationale
2.5 - 3.5
1.0 - 1.2
Phenolic hydroxyl groups are fully protonated, and silanol interactions are minimized.
4.0 - 6.0
1.3 - 1.8
Partial ionization of silanol groups on the column may begin, leading to increased secondary interactions.
> 7.0
> 1.8
Significant ionization of both silanol groups and potentially the analyte can lead to severe peak tailing.
Experimental Protocols: Recommended HPLC Method
While a specific, validated method for (-)-Isolariciresinol 9'-O-glucoside is not widely published, the following protocol, based on methods for structurally similar lignan (B3055560) glycosides, provides a strong starting point for method development and troubleshooting.[1][6]
Recommended Starting HPLC Conditions:
Parameter
Recommended Condition
Column
C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A
Water with 0.1% Formic Acid (pH ~2.7)
Mobile Phase B
Acetonitrile or Methanol
Gradient
Start with a low percentage of B, and gradually increase. A good starting point is 5-10% B, increasing to 50-70% B over 20-30 minutes.
Flow Rate
1.0 mL/min
Column Temperature
25-30 °C
Detection Wavelength
280 nm
Injection Volume
5-20 µL
Visualizing the Cause of Peak Tailing
The following diagram illustrates the chemical interactions at the stationary phase surface that can lead to peak tailing.
Figure 2: Chemical interactions leading to peak tailing.
Technical Support Center: Optimizing Incubation Time for (-)-Isolariciresinol 9'-O-glucoside in Cell Assays
Disclaimer: Direct experimental data on the biological activity and optimal incubation times for (-)-Isolariciresinol 9'-O-glucoside in cell-based assays are limited in publicly available scientific literature. The follo...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Direct experimental data on the biological activity and optimal incubation times for (-)-Isolariciresinol 9'-O-glucoside in cell-based assays are limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on general principles for natural compounds, and data from structurally related lignan (B3055560) glycosides. Researchers should use this information as a starting point and conduct their own optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for (-)-Isolariciresinol 9'-O-glucoside in a cell viability assay?
A1: Without direct cytotoxicity data (e.g., IC50 values), it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A broad starting range of 1 µM to 100 µM is advisable. Based on studies with the related compound Secoisolariciresinol diglucoside (SDG), concentrations of 50 µM and 100 µM have been used to observe biological effects in cell culture.
Q2: How do I determine the optimal incubation time for my experiment?
A2: The optimal incubation time is dependent on the cell type, the concentration of the compound, and the specific endpoint being measured (e.g., cytotoxicity, inhibition of a signaling pathway). A time-course experiment is essential. We recommend testing several time points, for example, 12, 24, 48, and 72 hours, to identify the window where the desired effect is most pronounced.
Q3: I am not observing any effect of (-)-Isolariciresinol 9'-O-glucoside in my assay. What are some possible reasons?
A3: Several factors could contribute to a lack of observable effect:
Sub-optimal Incubation Time or Concentration: The ideal time point or concentration for your specific cell line and assay may not have been reached. A thorough dose-response and time-course experiment is crucial.
Cell Line Resistance: The cell line you are using may be resistant to the effects of the compound.
Compound Solubility and Stability: Ensure that (-)-Isolariciresinol 9'-O-glucoside is fully dissolved in your culture medium. Poor solubility can lead to a lower effective concentration. Also, consider the stability of the compound in your culture conditions over the incubation period.
Metabolism of the Compound: The glycoside form may need to be metabolized by cellular enzymes to an active aglycone form. The metabolic capacity can vary between cell lines.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
High variability between replicate wells
Inconsistent cell seeding
Ensure a homogenous single-cell suspension before seeding. Pipette carefully and avoid introducing bubbles. Consider using a multichannel pipette for consistency.
Edge effects in the microplate
To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
No dose-dependent effect observed
Concentration range is too high or too low
Expand the concentration range in your next experiment. A logarithmic dilution series (e.g., 0.1, 1, 10, 100 µM) can be a good starting point.
Incorrect incubation time
Perform a time-course experiment at a fixed, mid-range concentration to identify the optimal incubation period.
Unexpected increase in cell viability at high concentrations
Compound precipitation
Visually inspect the wells under a microscope for any signs of precipitation. If observed, reconsider the solvent and final concentration. Sonication may aid in solubilization.
Hormetic effect
Some compounds can exhibit a biphasic dose-response. This is a real biological effect that should be noted.
Discrepancy with expected anti-inflammatory or anti-cancer effects
Cell model may not be appropriate
The biological activity of lignans (B1203133) can be cell-type specific. Consider using a cell line known to be responsive to similar compounds or one that is relevant to the disease model being studied.
Inappropriate assay for the mechanism of action
If the compound is cytostatic rather than cytotoxic, a viability assay based on metabolic activity (e.g., MTT, XTT) might not show a strong effect. Consider assays that measure cell proliferation (e.g., BrdU incorporation) or apoptosis (e.g., caspase activity).
Experimental Protocols
General Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of (-)-Isolariciresinol 9'-O-glucoside.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Preparation: Prepare a stock solution of (-)-Isolariciresinol 9'-O-glucoside in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed 0.5%.
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
This protocol is a starting point for exploring the potential anti-inflammatory properties of the compound, based on the known activity of related lignans.
Materials:
Macrophage cell line (e.g., RAW 264.7) or other relevant cell type
Lipopolysaccharide (LPS)
(-)-Isolariciresinol 9'-O-glucoside
Reagents for Western blotting or a commercial NF-κB reporter assay kit
Procedure:
Cell Seeding and Pre-treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of (-)-Isolariciresinol 9'-O-glucoside for a specified time (e.g., 2-4 hours).
Inflammatory Stimulus: Induce an inflammatory response by adding LPS (a common inducer of the NF-κB pathway) to the culture medium at a pre-determined optimal concentration (e.g., 1 µg/mL).
Incubation: Incubate for a time period known to induce NF-κB activation in your cell line (e.g., 30-60 minutes for nuclear translocation, longer for downstream gene expression).
Endpoint Analysis:
Western Blot: Lyse the cells and perform Western blotting to analyze the phosphorylation of key proteins in the NF-κB pathway (e.g., p65, IκBα).
Reporter Assay: If using a reporter cell line, measure the reporter gene activity (e.g., luciferase, β-galactosidase) according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
Based on data from related lignans, (-)-Isolariciresinol 9'-O-glucoside may influence the NF-κB and Akt signaling pathways.
Caption: Hypothesized signaling pathway for (-)-Isolariciresinol 9'-O-glucoside.
Caption: Workflow for optimizing incubation time.
Troubleshooting
Navigating the Challenges of (-)-Isolariciresinol 9'-O-glucoside Bioavailability: A Technical Support Center
For researchers, scientists, and drug development professionals investigating the therapeutic potential of (-)-Isolariciresinol 9'-O-glucoside, its low in vivo bioavailability presents a significant hurdle. This technica...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals investigating the therapeutic potential of (-)-Isolariciresinol 9'-O-glucoside, its low in vivo bioavailability presents a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges. While direct research on (-)-Isolariciresinol 9'-O-glucoside is limited, this resource leverages extensive data from the structurally related and well-studied lignan (B3055560), Secoisolariciresinol (B192356) diglucoside (SDG), to offer practical guidance.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your in vivo experiments.
Problem 1: Undetectable or very low plasma concentrations of (-)-Isolariciresinol 9'-O-glucoside after oral administration.
Possible Cause 1: Poor Absorption of the Glucoside.
Explanation: Lignan glucosides are generally too polar to be readily absorbed across the intestinal epithelium.[1] The primary route of absorption involves initial metabolism by the gut microbiota.
Solution: Shift your analytical focus to detecting the aglycone, (-)-Isolariciresinol, and its downstream metabolites, such as enterodiol (B191174) and enterolactone (B190478), in plasma and urine. The parent glucoside is often not found in systemic circulation.[1]
Possible Cause 2: Inefficient Hydrolysis by Gut Microbiota.
Explanation: The conversion of the glucoside to its absorbable aglycone is entirely dependent on the enzymatic activity of specific gut bacteria.[2][3] The composition and activity of the gut microbiome can vary significantly between individual animals and experimental cohorts.
Solution 1: Pre-treatment with Antibiotics (for control studies). To confirm the role of gut microbiota, a control group treated with a broad-spectrum antibiotic cocktail can be included. The absence of metabolites in this group would confirm the dependency on gut bacteria.
Solution 2: Co-administration with a β-glucosidase enzyme. While not a physiological approach, this can be used in mechanistic studies to bypass the microbial hydrolysis step and confirm that the aglycone can be absorbed.
Solution 3: Fecal Microbiota Transplantation (FMT). In cases of extreme variability, standardizing the gut microbiome of experimental animals through FMT from a donor with known high metabolic capacity can be considered.
Possible Cause 3: Rapid Metabolism and Elimination.
Explanation: Once absorbed, the aglycone and its metabolites undergo extensive phase II metabolism (glucuronidation and sulfation) in the intestine and liver, leading to rapid clearance.[1]
Solution: Ensure your blood sampling schedule is frequent enough, especially in the early time points (e.g., 0.25, 0.5, 1, 2, 4 hours) to capture the absorption phase. Also, your analytical method should be able to detect both conjugated and unconjugated forms of the metabolites. Treatment of plasma/urine samples with β-glucuronidase/sulfatase prior to analysis is crucial.
Problem 2: High variability in pharmacokinetic data between subjects.
Possible Cause 1: Inter-individual Differences in Gut Microbiota.
Explanation: As mentioned, the gut microbiome is a major source of variability in lignan metabolism.
Solution: Increase the number of animals per group to improve statistical power. Monitor and report the baseline levels of enterolignans in feces or urine before the start of the study to identify potential differences in metabolic capacity.
Possible Cause 2: Food Matrix Effects.
Explanation: The food matrix in which (-)-Isolariciresinol 9'-O-glucoside is administered can significantly impact its release and accessibility to gut bacteria.[4]
Solution: Standardize the diet of the experimental animals for a sufficient period before and during the study. If administering the compound in a complex matrix (e.g., a plant extract), ensure the matrix is homogenous and administered consistently.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low bioavailability of (-)-Isolariciresinol 9'-O-glucoside?
A1: The primary reason is its hydrophilic nature due to the glucose moiety, which limits its passive diffusion across the lipophilic intestinal barrier. Consequently, its absorption is almost entirely dependent on the metabolic action of the gut microbiota, which first needs to hydrolyze the glycosidic bond to release the more readily absorbable aglycone, (-)-Isolariciresinol.[1]
Q2: What are the expected metabolites of (-)-Isolariciresinol 9'-O-glucoside in vivo?
A2: Based on the metabolism of similar lignans (B1203133) like SDG, the expected metabolic pathway involves:
Deglycosylation: The initial and rate-limiting step is the hydrolysis of the glucose molecule by bacterial β-glucosidases in the colon, yielding the aglycone (-)-Isolariciresinol .
Demethylation and Dehydroxylation: Gut bacteria further metabolize (-)-Isolariciresinol through a series of demethylation and dehydroxylation reactions to produce the mammalian lignans, primarily enterodiol and subsequently enterolactone .[2][3] These enterolignans are considered the main bioactive forms.
Q3: How can I improve the bioavailability of (-)-Isolariciresinol 9'-O-glucoside in my experiments?
A3: Several strategies can be employed to enhance bioavailability:
Formulation Strategies:
Micronization/Nanonization: Reducing the particle size of the compound or its formulation can increase the surface area available for dissolution and microbial action.[5]
Lipid-based formulations: Encapsulating the compound in lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) or liposomes can improve its solubility and potentially facilitate absorption.[6]
Amorphous Solid Dispersions: Creating an amorphous solid dispersion can enhance the dissolution rate.[7]
Biological Modulation:
Probiotics/Prebiotics: Co-administration with specific probiotic strains known to possess high β-glucosidase activity or with prebiotics that stimulate the growth of such bacteria could enhance the initial hydrolysis step.
Q4: What are the key pharmacokinetic parameters I should be measuring?
A4: You should aim to measure the following parameters for the main metabolites (e.g., enterodiol, enterolactone):
Cmax: Maximum plasma concentration.
Tmax: Time to reach maximum plasma concentration.
AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.
t1/2: Elimination half-life.
For SDG, the aglycone (SECO) appears in plasma relatively quickly, while the downstream metabolites, enterodiol and enterolactone, have progressively longer Tmax values, indicating a time-dependent sequential metabolism.[8] A similar pattern can be expected for (-)-Isolariciresinol 9'-O-glucoside.
Quantitative Data Summary
Due to the lack of specific pharmacokinetic data for (-)-Isolariciresinol 9'-O-glucoside, the following table summarizes the pharmacokinetic parameters for the metabolites of the related lignan, Secoisolariciresinol Diglucoside (SDG), in humans after oral administration. This data can serve as a reference for designing your own studies.
Table 1: Pharmacokinetic Parameters of SDG Metabolites in Humans
Metabolite
Tmax (hours)
t1/2 (hours)
Secoisolariciresinol (SECO)
5 - 7
4.8
Enterodiol
12 - 24
9.4
Enterolactone
24 - 36
13.2
Source: Adapted from data on SDG metabolism in humans.[8]
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Rodents
This protocol outlines a general procedure for assessing the bioavailability of (-)-Isolariciresinol 9'-O-glucoside in rats or mice.
Animal Acclimatization and Housing:
House animals in standard conditions with a 12-hour light/dark cycle and controlled temperature and humidity.
Acclimatize animals for at least one week before the experiment.
Provide a standard chow diet and water ad libitum.
Compound Administration:
Fast animals overnight (with free access to water) before administration.
Prepare a homogenous suspension or solution of (-)-Isolariciresinol 9'-O-glucoside in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
Administer the compound via oral gavage at a predetermined dose.
Blood Sampling:
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) into heparinized tubes.
Process the blood by centrifugation to obtain plasma.
Store plasma samples at -80°C until analysis.
Urine and Feces Collection:
House animals in metabolic cages for the collection of urine and feces over 48 hours.
Store samples at -80°C until analysis.
Sample Preparation for Analysis:
Plasma/Urine: To measure total (conjugated and unconjugated) metabolites, perform enzymatic hydrolysis. Incubate an aliquot of the sample with β-glucuronidase and sulfatase.
Extraction: After hydrolysis, perform a liquid-liquid or solid-phase extraction to isolate the analytes.
Feces: Homogenize fecal samples, extract with a suitable solvent, and process similarly to plasma/urine.
Analytical Method:
Analyze the processed samples using a validated LC-MS/MS method for the quantification of (-)-Isolariciresinol, enterodiol, and enterolactone.[4][9]
Protocol 2: In Vitro Fecal Fermentation
This protocol can be used to study the transformation of (-)-Isolariciresinol 9'-O-glucoside by gut microbiota.
Fecal Slurry Preparation:
Collect fresh fecal samples from healthy human donors or experimental animals.
Prepare a fecal slurry by homogenizing the feces in an anaerobic medium.
Incubation:
In an anaerobic chamber, add (-)-Isolariciresinol 9'-O-glucoside to the fecal slurry.
Incubate the mixture at 37°C.
Collect aliquots at different time points (e.g., 0, 4, 8, 12, 24, 48 hours).
Sample Processing and Analysis:
Stop the fermentation by adding a suitable solvent or by flash-freezing.
Centrifuge the samples to remove solids.
Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using LC-MS/MS.
Visualizations
Caption: Metabolic fate of (-)-Isolariciresinol 9'-O-glucoside.
Caption: Workflow for an in vivo bioavailability study.
A Comparative Analysis of the Antioxidant Activities of (-)-Isolariciresinol 9'-O-glucoside and Secoisolariciresinol Diglucoside
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the antioxidant properties of two prominent lignan (B3055560) glucosides: (-)-Isolariciresinol 9'-O-glucoside...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of two prominent lignan (B3055560) glucosides: (-)-Isolariciresinol 9'-O-glucoside and Secoisolariciresinol Diglucoside (SDG). By presenting experimental data, detailed methodologies, and insights into their mechanisms of action, this document serves as a valuable resource for researchers investigating natural compounds for antioxidant applications.
Quantitative Antioxidant Activity: A Side-by-Side Comparison
The antioxidant capacities of (-)-Isolariciresinol 9'-O-glucoside and Secoisolariciresinol Diglucoside have been evaluated using various in vitro assays. The following table summarizes the key quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays, providing a direct comparison of their efficacy.
Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The data for (-)-Isolariciresinol 9'-O-glucoside is represented by its close structural analog, schizandriside.
In-Depth Look at Experimental Protocols
To ensure a thorough understanding and reproducibility of the cited data, detailed experimental protocols for the principal antioxidant assays are provided below.
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol Outline:
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 6 x 10⁻⁵ mol L⁻¹) is prepared in a suitable solvent, such as methanol (B129727) or a dioxane-water mixture.
Sample Preparation: The test compounds, (-)-Isolariciresinol 9'-O-glucoside and Secoisolariciresinol Diglucoside, are dissolved in the same solvent as the DPPH solution to various concentrations.
Reaction Mixture: A specific volume of the sample solution (e.g., 0.1 mL) is mixed with a larger volume of the DPPH radical solution (e.g., 3.9 mL).
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Protocol Outline:
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.700 at 734 nm.
Sample Preparation: The test compounds are dissolved in a suitable solvent to various concentrations.
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.
Incubation: The reaction mixture is incubated for a specific time (e.g., 6-12 minutes) at room temperature.
Absorbance Measurement: The absorbance is measured at 734 nm.
Calculation of Scavenging Activity and IC50: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
Unraveling the Mechanism: Modulation of Signaling Pathways
The antioxidant effects of these lignan glucosides are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the cellular antioxidant response.
Secoisolariciresinol Diglucoside (SDG)
Extensive research has elucidated the multifaceted mechanisms by which SDG exerts its antioxidant effects. It is known to influence several key signaling pathways:
Nrf2/ARE Pathway: SDG can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes.
NF-κB Pathway: SDG has been shown to suppress the activation of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. By inhibiting NF-κB, SDG can reduce the expression of pro-inflammatory cytokines and enzymes that contribute to oxidative stress.
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are involved in cellular stress responses. SDG has been observed to modulate MAPK signaling, which can influence downstream cellular processes related to inflammation and apoptosis.
AMPK Pathway: SDG can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. AMPK activation can lead to the inhibition of anabolic pathways and the activation of catabolic pathways, which can indirectly contribute to reducing oxidative stress.
Caption: Signaling pathways modulated by Secoisolariciresinol Diglucoside (SDG).
(-)-Isolariciresinol 9'-O-glucoside
Currently, there is a lack of specific studies detailing the direct modulation of signaling pathways such as Nrf2 or MAPK by (-)-Isolariciresinol 9'-O-glucoside or its close derivatives. The antioxidant activity observed for schizandriside is likely attributable to its direct radical scavenging properties, a common feature of phenolic compounds. Further research is warranted to elucidate the potential intracellular signaling mechanisms of (-)-Isolariciresinol 9'-O-glucoside.
Conclusion and Future Directions
Based on the available data, both Secoisolariciresinol Diglucoside and (-)-Isolariciresinol 9'-O-glucoside (as represented by schizandriside) exhibit notable antioxidant activity. The DPPH assay results suggest that SDG may possess a moderately higher radical scavenging capacity than schizandriside.
A key differentiator lies in the depth of understanding of their mechanisms of action. SDG has been shown to modulate multiple signaling pathways, indicating a broader and potentially more potent cellular protective effect beyond direct radical scavenging. The signaling pathways affected by (-)-Isolariciresinol 9'-O-glucoside remain an important area for future investigation.
For researchers and drug development professionals, SDG presents a well-characterized candidate with a multi-pronged antioxidant mechanism. (-)-Isolariciresinol 9'-O-glucoside, while showing promise as a direct antioxidant, requires further investigation to fully understand its biological activities and potential therapeutic applications. Future head-to-head comparative studies employing a wider range of antioxidant assays and exploring the impact on cellular signaling pathways are crucial to definitively establish the relative merits of these two lignan glucosides.
A Comparative Analysis of the Anti-Inflammatory Effects of Isolariciresinol and its Glucosides
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the anti-inflammatory properties of the lignan (B3055560) isolariciresinol (B191591) and its corresponding...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of the lignan (B3055560)isolariciresinol (B191591) and its corresponding glucosides. Drawing upon experimental data, this document outlines their respective efficacies in modulating key inflammatory pathways and mediators. The information is intended to support further research and development of these natural compounds as potential anti-inflammatory agents.
Comparative Anti-Inflammatory Efficacy
The anti-inflammatory potential of isolariciresinol and its glucosides has been evaluated through various in vitro and in vivo studies. A key indicator of anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.
Both isolariciresinol and its glucosides have been shown to suppress the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This activity is primarily attributed to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Note: The provided data is a synthesis from multiple sources and direct comparative studies under identical conditions are limited. The IC50 values for isolariciresinol derivatives are from a study on closely related compounds and provide a strong indication of the potential potency of isolariciresinol.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of isolariciresinol and its glucosides are rooted in their ability to modulate critical signaling cascades involved in the inflammatory response. The primary mechanisms identified are the inhibition of the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, IL-1β, and inducible nitric oxide synthase (iNOS).
Both isolariciresinol and its glucosides have been shown to inhibit the activation of the NF-κB pathway. This inhibition is thought to occur through the suppression of IκB phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by isolariciresinol and its glucosides.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation. It consists of a series of protein kinases that phosphorylate and activate downstream targets, ultimately leading to the activation of transcription factors like AP-1, which also plays a role in the expression of pro-inflammatory genes.
Evidence suggests that lignans (B1203133) can also modulate the MAPK pathway, contributing to their overall anti-inflammatory effect. By inhibiting the phosphorylation of key kinases in this pathway, isolariciresinol and its glucosides can further reduce the production of inflammatory mediators.
Caption: Inhibition of the MAPK signaling pathway by isolariciresinol and its glucosides.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory effects of isolariciresinol and its glucosides.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is a standard in vitro method to screen for anti-inflammatory activity.
Caption: Workflow for the Nitric Oxide (NO) Production Assay.
Detailed Steps:
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
Treatment: The culture medium is replaced with fresh medium containing various concentrations of isolariciresinol or its glucosides. The cells are pre-incubated for 1-2 hours.
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS and a vehicle control group are also included.
Incubation: The plates are incubated for 24 hours.
Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.
Calculation: The concentration of nitrite (B80452), a stable metabolite of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement by ELISA
This assay quantifies the production of specific pro-inflammatory cytokines.
Detailed Steps:
Cell Culture and Treatment: RAW 264.7 cells are cultured, seeded, and treated with the test compounds and LPS as described in the NO production assay.
Supernatant Collection: After the 24-hour incubation period, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
ELISA Procedure: The levels of TNF-α, IL-6, and IL-1β in the supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Data Analysis: The concentration of each cytokine is determined by comparison with a standard curve generated from recombinant cytokines. The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This technique is used to detect the levels of specific proteins involved in the NF-κB and MAPK signaling pathways.
Detailed Steps:
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, IκBα, phospho-p65, p65, phospho-p38, p38, etc.).
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Analysis: The intensity of the protein bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their total protein levels.
Conclusion
The available evidence strongly suggests that both isolariciresinol and its glucosides possess significant anti-inflammatory properties. The aglycone, isolariciresinol, appears to be a more potent inhibitor of nitric oxide production compared to its glucosides. The primary mechanism of action for these compounds involves the downregulation of the NF-κB and MAPK signaling pathways, leading to a reduction in the expression and production of key pro-inflammatory mediators. Further direct comparative studies with standardized methodologies are warranted to fully elucidate the structure-activity relationship and to determine the therapeutic potential of these natural compounds in inflammatory diseases.
Validating the Antioxidant Capacity of (-)-Isolariciresinol 9'-O-glucoside: A Comparative Analysis Using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the antioxidant capacity of (-)-Isolariciresinol 9'-O-glucoside, a lignan (B3055560) glycoside, utilizing the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of (-)-Isolariciresinol 9'-O-glucoside, a lignan (B3055560) glycoside, utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. Due to the limited availability of direct experimental data for (-)-Isolariciresinol 9'-O-glucoside, this document leverages data from structurally similar compounds, including its aglycone, (±)-isolariciresinol, and other lignan glycosides, to provide a robust comparative framework. This approach allows for an informed estimation of its potential antioxidant efficacy.
Introduction to Antioxidant Capacity and the DPPH Assay
Antioxidants are crucial compounds that inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. The evaluation of the antioxidant capacity of natural and synthetic compounds is a critical step in the development of new therapeutic agents. The DPPH assay is a widely used, rapid, and reliable method for screening the radical scavenging activity of antioxidants. The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. This change is measured spectrophotometrically, and the extent of color change is proportional to the antioxidant's efficacy.
Comparative Analysis of Antioxidant Capacity
While specific DPPH assay data for (-)-Isolariciresinol 9'-O-glucoside is not extensively available in published literature, we can infer its potential activity by examining closely related lignans. The following table summarizes the half-maximal inhibitory concentration (IC50) values from DPPH assays for (±)-isolariciresinol and its synthetic glycosides, schizandriside (B49218) and saracoside, which share the same aglycone. A lower IC50 value indicates a higher antioxidant capacity.
Note: Schizandriside and saracoside are diastereomers of an isolariciresinol (B191591) glycoside, providing a strong indication of the potential antioxidant activity of similar glycosylated forms.
A study on compounds isolated from Saraca asoca also revealed that various lignan glycosides and flavonoids exhibit moderate to potent antioxidant activity in the DPPH assay, with IC50 values ranging from 40 to 104 µM[2]. This further supports the likelihood of (-)-Isolariciresinol 9'-O-glucoside possessing significant antioxidant properties.
Microplate reader capable of measuring absorbance at 517 nm
Pipettes and other standard laboratory equipment
2. Preparation of Solutions:
DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Store in a dark, airtight container at 4°C. The solution should be freshly prepared.
Test Compound and Standard Solutions: Prepare stock solutions of the test compound and reference standards in methanol or ethanol. From these, prepare a series of dilutions to determine the IC50 value.
3. Assay Procedure:
Add a specific volume of the test compound or standard solution at various concentrations to the wells of a 96-well microplate.
Add a freshly prepared DPPH solution to each well.
As a control, add the same volume of DPPH solution to a well containing only the solvent (methanol or ethanol).
Incubate the microplate in the dark at room temperature for 30 minutes.
Measure the absorbance of each well at 517 nm using a microplate reader.
4. Calculation of Radical Scavenging Activity:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
Abs_control is the absorbance of the control (DPPH solution without the test sample).
Abs_sample is the absorbance of the DPPH solution with the test sample.
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizing the DPPH Assay Workflow
The following diagram illustrates the key steps involved in the DPPH antioxidant capacity assay.
DPPH Assay Experimental Workflow
Logical Relationship of Antioxidant Action
The underlying principle of the DPPH assay involves the donation of a hydrogen atom or an electron from the antioxidant to the DPPH radical, thus neutralizing it. This relationship can be visualized as follows:
Radical Scavenging Mechanism
Conclusion
Based on the comparative data from structurally analogous compounds, it is highly probable that (-)-Isolariciresinol 9'-O-glucoside possesses significant antioxidant capacity. The DPPH IC50 values of its aglycone and related glycosides suggest that it could be an effective radical scavenger. The glycosylation appears to enhance the antioxidant activity in the case of the studied isolariciresinol diastereomers. To definitively validate the antioxidant potential of (-)-Isolariciresinol 9'-O-glucoside, direct experimental testing using the standardized DPPH assay protocol outlined in this guide is recommended. Such data would be invaluable for its further consideration in drug development and other therapeutic applications.
A Comparative Guide to the In Vivo Efficacy of (-)-Isolariciresinol 9'-O-glucoside and its Aglycone, (-)-Isolariciresinol
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the in vivo efficacy of the lignan (B3055560) glycoside, (-)-Isolariciresinol 9'-O-glucoside, and its correspo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the lignan (B3055560) glycoside, (-)-Isolariciresinol 9'-O-glucoside, and its corresponding aglycone, (-)-Isolariciresinol. Due to a lack of direct head-to-head in vivo studies, this comparison is based on established principles of lignan metabolism, pharmacokinetics, and data from studies on structurally related compounds.
Executive Summary
(-)-Isolariciresinol 9'-O-glucoside is a naturally occurring precursor to (-)-Isolariciresinol. Upon oral administration, the glucoside is largely hydrolyzed by gut microbiota to release the aglycone, which is then absorbed and further metabolized. The in vivo efficacy of the glucoside is therefore intrinsically linked to the bioavailability and activity of its aglycone. While direct comparative efficacy data is scarce, evidence from related lignans (B1203133) and general principles of flavonoid and lignan glycoside metabolism suggest that the glycoside form may offer advantages in terms of stability and bioavailability, potentially leading to comparable or even enhanced in vivo effects compared to the direct administration of the aglycone.
Bioavailability and Metabolism: The Core of the Comparison
The fundamental difference in the in vivo activity of (-)-Isolariciresinol 9'-O-glucoside and its aglycone lies in their absorption and metabolism. Lignan glycosides, such as Secoisolariciresinol diglucoside (SDG), a well-studied precursor to mammalian lignans, are generally not absorbed in their intact form in the upper gastrointestinal tract.[1][2] Instead, they travel to the colon where gut bacteria hydrolyze the glycosidic bonds, releasing the aglycone.[1][2] This aglycone is then absorbed and may undergo further metabolism in the liver.[3]
This metabolic pathway suggests that the oral administration of (-)-Isolariciresinol 9'-O-glucoside serves as a delivery system for the aglycone, (-)-Isolariciresinol. The sugar moiety can protect the lignan from degradation in the upper digestive tract, potentially leading to a more sustained release and absorption of the active aglycone in the colon.[4][5]
Key Pharmacokinetic Parameters (Hypothesized based on related compounds)
Parameter
(-)-Isolariciresinol 9'-O-glucoside
(-)-Isolariciresinol (Aglycone)
Rationale
Oral Bioavailability
Indirect; dependent on gut microbiota hydrolysis
Potentially lower due to instability and rapid metabolism
Glycosylation can protect the molecule, leading to higher overall exposure to the aglycone post-metabolism.[4]
Time to Peak Plasma Concentration (Tmax) of Aglycone
Delayed
Faster
Glucoside requires time for transit to the colon and enzymatic hydrolysis.[2]
Mean Residence Time
Potentially longer
Potentially shorter
Sustained release from the glucoside in the colon can lead to a longer presence of the aglycone in circulation.[4]
In Vivo Efficacy: An Indirect Comparison
While direct comparative studies are lacking, we can infer potential efficacy based on the known biological activities of lignans and the principles of glycoside versus aglycone activity. Lignans, including isolariciresinol, are known for their antioxidant, anti-inflammatory, and anticancer properties.[6][7][8][9]
A review on flavonoid glycosides versus aglycones suggests that in vivo, flavonoid glycosides can exhibit similar or even greater bioactivity than their aglycones for conditions like diabetes and inflammation.[4] This is attributed to improved stability and pharmacokinetic profiles of the glycosides.[4][5] It is plausible that a similar relationship exists for lignan glycosides like (-)-Isolariciresinol 9'-O-glucoside.
Experimental Protocols
As no direct comparative in vivo studies were identified, a generalized experimental protocol for evaluating and comparing the in vivo efficacy of a glycoside and its aglycone is provided below. This protocol can be adapted for specific therapeutic areas, such as inflammation or cancer.
Title: A Comparative Study of the In Vivo Anti-Inflammatory Efficacy of (-)-Isolariciresinol 9'-O-glucoside and (-)-Isolariciresinol in a Murine Model of Lipopolysaccharide-Induced Inflammation.
1. Animals:
Male C57BL/6 mice, 8-10 weeks old.
Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Acclimatized for at least one week before the experiment.
2. Experimental Groups (n=8 per group):
Group 1 (Control): Vehicle (e.g., 0.5% carboxymethylcellulose) orally.
Group 2 (LPS Control): Vehicle orally + Lipopolysaccharide (LPS) injection.
Cross-Validation of Analytical Methods for (-)-Isolariciresinol 9'-O-glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of two common analytical techniques for the quantification of (-)-Isolariciresinol 9'-O-glucoside: High-Performa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical techniques for the quantification of (-)-Isolariciresinol 9'-O-glucoside: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information herein is synthesized from established methodologies for the analysis of lignan (B3055560) glycosides to provide a robust framework for method selection, development, and cross-validation.
Executive Summary
The selection of an analytical method for the quantification of (-)-Isolariciresinol 9'-O-glucoside is contingent upon the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and throughput.
HPLC-UV is a widely accessible and cost-effective technique suitable for routine quality control of raw materials and finished products where the concentration of the analyte is relatively high and the sample matrix is less complex.
UPLC-MS/MS offers superior sensitivity, selectivity, and speed, making it the preferred method for the analysis of trace levels of the analyte in complex matrices such as biological fluids, and for high-throughput screening.
This guide presents a summary of expected performance data and detailed experimental protocols for both methods to aid researchers in making an informed decision.
Data Presentation: A Quantitative Comparison
The following tables summarize the typical validation parameters for HPLC-UV and UPLC-MS/MS methods for the quantification of lignan glycosides, including (-)-Isolariciresinol 9'-O-glucoside. These values are representative and should be validated for the specific method and matrix being used.
Table 1: HPLC-UV Method Validation Parameters
Validation Parameter
Typical Performance
Linearity Range
1 - 200 µg/mL
Correlation Coefficient (r²)
≥ 0.999
Limit of Detection (LOD)
0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)
0.3 - 1.5 µg/mL
Accuracy (% Recovery)
95 - 105%
Precision (% RSD)
< 2%
Table 2: UPLC-MS/MS Method Validation Parameters
Validation Parameter
Typical Performance
Linearity Range
0.1 - 1000 ng/mL
Correlation Coefficient (r²)
≥ 0.999
Limit of Detection (LOD)
0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)
0.03 - 0.3 ng/mL
Accuracy (% Recovery)
98 - 102%
Precision (% RSD)
< 5%
Experimental Workflows
A generalized workflow for the cross-validation of analytical methods for (-)-Isolariciresinol 9'-O-glucoside is presented below. This process ensures the integrity and comparability of data generated by different analytical techniques.
Workflow for cross-validating analytical methods.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a general method for the quantification of (-)-Isolariciresinol 9'-O-glucoside in plant extracts.
a. Instrumentation and Chromatographic Conditions
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient elution is typically used.
Solvent A: 0.1% Formic acid in Water
Solvent B: Acetonitrile
Gradient Program:
0-5 min: 10% B
5-20 min: 10-50% B
20-25 min: 50-90% B
25-30 min: 90% B
30.1-35 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
UV Detection: 280 nm
b. Sample Preparation
Extraction: Accurately weigh a known amount of powdered plant material. Extract with a suitable solvent, such as 80% methanol (B129727) in water, using ultrasonication for 30 minutes.
Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
c. Standard Preparation
Stock Solution: Prepare a stock solution of (-)-Isolariciresinol 9'-O-glucoside reference standard (1 mg/mL) in methanol.
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 200 µg/mL.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of (-)-Isolariciresinol 9'-O-glucoside, suitable for complex matrices.
a. Instrumentation and Chromatographic Conditions
UPLC System: An ultra-performance liquid chromatography system.
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column: A UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
Mobile Phase:
Solvent A: 0.1% Formic acid in Water
Solvent B: Acetonitrile with 0.1% Formic acid
Gradient Program:
0-0.5 min: 5% B
0.5-3.0 min: 5-95% B
3.0-4.0 min: 95% B
4.1-5.0 min: 5% B (re-equilibration)
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 2 µL
b. Mass Spectrometry Conditions
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode.
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for (-)-Isolariciresinol 9'-O-glucoside and an internal standard should be optimized. For (-)-Isolariciresinol 9'-O-glucoside (C₂₆H₃₄O₁₁), a potential precursor ion in negative mode would be [M-H]⁻ at m/z 521.2.
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, desolvation gas flow).
c. Sample Preparation
Extraction: Similar to the HPLC-UV method, but may require a more rigorous clean-up for complex matrices like plasma.
Solid-Phase Extraction (SPE): For biological samples, an SPE step is often necessary to remove interfering substances.
Final Preparation: The final extract is evaporated to dryness and reconstituted in the initial mobile phase.
d. Standard Preparation
Stock Solution: Prepare a stock solution of (-)-Isolariciresinol 9'-O-glucoside reference standard (1 mg/mL) in methanol.
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 to 1000 ng/mL), including an internal standard at a fixed concentration.
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the logical relationship in the cross-validation process, from method development to final data comparison.
Logical flow of the cross-validation process.
Comparative
Unveiling the Molecular Interactions of (-)-Isolariciresinol 9'-O-glucoside: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the effects of the lignan (B3055560) (-)-Isolariciresinol 9'-O-glucoside on specific molecular t...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the effects of the lignan (B3055560) (-)-Isolariciresinol 9'-O-glucoside on specific molecular targets. Due to limited direct experimental data on this specific compound, this document leverages findings on the closely related aglycone, (-)-Isolariciresinol, to propose a validation strategy targeting key inflammatory pathways.
(-)-Isolariciresinol 9'-O-glucoside is a lignan glycoside found in various plant species. While research on its specific molecular interactions is nascent, studies on similar lignans, such as (-)-Isolariciresinol, have demonstrated potential anti-inflammatory properties. This suggests that (-)-Isolariciresinol 9'-O-glucoside may exert its effects by modulating key signaling molecules in inflammatory cascades. This guide outlines a proposed experimental approach to validate these potential interactions and compares its hypothetical performance with known inhibitors.
Proposed Molecular Targets and Comparative Analysis
Based on the known anti-inflammatory effects of related lignans, a key proposed molecular target for (-)-Isolariciresinol 9'-O-glucoside is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central mediator of inflammation, and its inhibition is a common strategy for anti-inflammatory drug development.
To provide a comparative perspective, the hypothetical inhibitory activity of (-)-Isolariciresinol 9'-O-glucoside is benchmarked against known inhibitors of key components of the NF-κB pathway, such as BAY 11-7082 (an IκBα phosphorylation inhibitor) and SC-514 (an IKKβ inhibitor).
IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta)
Kinase Assay
To be determined
SC-514
3-12
(-)-Isolariciresinol 9'-O-glucoside
IκBα (Nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha) Phosphorylation
Western Blot
To be determined
BAY 11-7082
5-10
(-)-Isolariciresinol 9'-O-glucoside
NF-κB p65 Nuclear Translocation
Immunofluorescence
To be determined
-
-
Table 2: Effect on Downstream Inflammatory Mediators (Hypothetical Data)
Compound
Target Mediator
Cell Line
Assay Type
Inhibition (%) at 10 µM
(-)-Isolariciresinol 9'-O-glucoside
Nitric Oxide (NO) Production
RAW 264.7
Griess Assay
To be determined
(-)-Isolariciresinol 9'-O-glucoside
TNF-α (Tumor Necrosis Factor-alpha) Secretion
LPS-stimulated THP-1
ELISA
To be determined
(-)-Isolariciresinol 9'-O-glucoside
IL-6 (Interleukin-6) Secretion
LPS-stimulated THP-1
ELISA
To be determined
Experimental Protocols for Target Validation
To validate the effect of (-)-Isolariciresinol 9'-O-glucoside on the proposed molecular targets, a series of in vitro experiments are necessary. The following are detailed protocols for key assays.
IKKβ Kinase Assay
Objective: To determine the direct inhibitory effect of (-)-Isolariciresinol 9'-O-glucoside on the enzymatic activity of IKKβ.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used. The assay measures the phosphorylation of a biotinylated IκBα peptide substrate by recombinant human IKKβ.
Procedure:
Recombinant human IKKβ is incubated with varying concentrations of (-)-Isolariciresinol 9'-O-glucoside or the reference inhibitor (SC-514) in a kinase reaction buffer.
The kinase reaction is initiated by the addition of ATP and the biotinylated IκBα peptide substrate.
The reaction is allowed to proceed for a specified time at room temperature.
The reaction is stopped, and a detection solution containing a europium-labeled anti-phospho-IκBα antibody and streptavidin-allophycocyanin (APC) is added.
After incubation, the TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.
IC50 values are calculated from the dose-response curves.
Western Blot for IκBα Phosphorylation
Objective: To assess the effect of (-)-Isolariciresinol 9'-O-glucoside on the phosphorylation of IκBα in a cellular context.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. The levels of phosphorylated IκBα (p-IκBα) are compared to total IκBα and a loading control.
Procedure:
RAW 264.7 or THP-1 cells are pre-treated with various concentrations of (-)-Isolariciresinol 9'-O-glucoside or BAY 11-7082 for 1 hour.
The cells are then stimulated with lipopolysaccharide (LPS) to induce IκBα phosphorylation.
Cells are lysed, and protein concentrations are determined.
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
The membrane is blocked and then incubated with primary antibodies against p-IκBα, total IκBα, and a loading control (e.g., β-actin).
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Band intensities are quantified using densitometry software.
Immunofluorescence for NF-κB p65 Nuclear Translocation
Objective: To visualize and quantify the effect of (-)-Isolariciresinol 9'-O-glucoside on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Principle: Immunofluorescence uses fluorescently labeled antibodies to visualize the subcellular localization of a target protein.
Procedure:
Cells are grown on coverslips and pre-treated with (-)-Isolariciresinol 9'-O-glucoside.
Cells are stimulated with LPS to induce p65 translocation.
Cells are fixed, permeabilized, and blocked.
Cells are incubated with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody.
The nuclei are counterstained with DAPI.
Coverslips are mounted on slides, and images are acquired using a fluorescence microscope.
The nuclear-to-cytoplasmic fluorescence intensity ratio of p65 is quantified to determine the extent of translocation.
Visualizing the Proposed Mechanism of Action
To illustrate the proposed mechanism and experimental workflow, the following diagrams are provided in DOT language for Graphviz.
Caption: Proposed inhibitory effect of (-)-Isolariciresinol 9'-O-glucoside on the NF-κB signaling pathway.
Caption: Experimental workflow for validating the anti-inflammatory effects of (-)-Isolariciresinol 9'-O-glucoside.
This guide provides a foundational framework for the systematic validation of (-)-Isolariciresinol 9'-O-glucoside as a potential modulator of inflammatory signaling. The proposed experiments, when conducted, will generate the necessary quantitative data to populate the comparative tables and elucidate the compound's precise mechanism of action. Researchers are encouraged to adapt and expand upon these protocols to further explore the therapeutic potential of this natural product.
Validation
A Head-to-Head Comparison of (-)-Isolariciresinol 9'-O-glucoside and Quercetin in Anti-Inflammatory Models
In the landscape of natural compounds with therapeutic potential, both the lignan (B3055560) (-)-Isolariciresinol 9'-O-glucoside and the flavonoid quercetin (B1663063) have garnered attention for their potential health b...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of natural compounds with therapeutic potential, both the lignan (B3055560) (-)-Isolariciresinol 9'-O-glucoside and the flavonoid quercetin (B1663063) have garnered attention for their potential health benefits. This guide offers a detailed, evidence-based comparison of their anti-inflammatory properties, drawing from available in vitro and in vivo experimental data. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the current understanding of these two compounds' efficacy in modulating inflammatory responses.
While extensive research has elucidated the anti-inflammatory mechanisms of quercetin, specific experimental data for (-)-Isolariciresinol 9'-O-glucoside is less abundant in publicly available literature. Therefore, this comparison juxtaposes the well-documented effects of quercetin with the broader anti-inflammatory profile of the lignan class, to which (-)-Isolariciresinol 9'-O-glucoside belongs, supplemented with the limited specific data available for isolariciresinol (B191591) derivatives.
Quantitative Comparison of Anti-Inflammatory Activity
Due to the limited specific data for (-)-Isolariciresinol 9'-O-glucoside, a direct quantitative comparison is challenging. The following table summarizes the available data for quercetin and relevant data for lignans (B1203133).
Lignans, in general, have been shown to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[3]
Significantly decreased mRNA and protein levels of TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[4]
Dexamethasone is a commonly used steroidal anti-inflammatory drug for comparison.
Inhibition of COX-2 Expression
Lignans have been reported to inhibit cyclooxygenase-2 (COX-2) expression.
Inhibited LPS-induced COX-2 protein and mRNA expression in a dose-dependent manner.
Celecoxib is a selective COX-2 inhibitor often used as a reference.
In Vivo Anti-Inflammatory Activity
Data not available for (-)-Isolariciresinol 9'-O-glucoside.
Demonstrated significant anti-arthritic action in animal studies.[1]
Indomethacin (B1671933) and Naproxen are common NSAIDs used as positive controls in carrageenan-induced paw edema models.[5]
Note: IC50 values represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard experimental protocols used to assess the anti-inflammatory effects of natural compounds.
In Vitro Anti-Inflammatory Model: LPS-Stimulated Macrophages
This model is widely used to screen for anti-inflammatory activity at the cellular level.
Objective: To determine the ability of a test compound to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
Cell Line: Murine macrophage cell line RAW 264.7.[6]
Methodology:
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.[6]
Cell Viability Assay: Before assessing anti-inflammatory activity, the cytotoxicity of the test compounds is evaluated using an MTT assay to ensure that the observed effects are not due to cell death.[6][7]
Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[6][8]
Measurement of Pro-Inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9]
Western Blot Analysis: The expression levels of key inflammatory proteins, such as iNOS, COX-2, and phosphorylated components of the NF-κB and MAPK signaling pathways, are determined by Western blotting of cell lysates.[6]
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of genes encoding pro-inflammatory mediators are quantified by qRT-PCR.[9]
In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model of acute inflammation.[10][11]
Objective: To evaluate the ability of a test compound to reduce acute inflammation in a living organism.
Animal Model: Wistar or Sprague-Dawley rats.[5][12]
Methodology:
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or naproxen), and a control group receives the vehicle.[5]
Induction of Edema: After a specific time following compound administration (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[12][13]
Measurement of Paw Volume: The volume of the inflamed paw is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[5]
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Histopathological Analysis: At the end of the experiment, the paw tissue may be collected for histopathological examination to assess the infiltration of inflammatory cells.
Biochemical Analysis: Blood and tissue samples can be collected to measure the levels of inflammatory markers.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of both lignans and flavonoids are often mediated through the modulation of key intracellular signaling pathways.
(-)-Isolariciresinol 9'-O-glucoside and Lignans
While specific studies on (-)-Isolariciresinol 9'-O-glucoside are scarce, the broader class of lignans is known to exert anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][13] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Lignans can inhibit the activation of NF-κB, thereby downregulating the inflammatory cascade.[8]
Proposed Anti-inflammatory Mechanism of Lignans via NF-κB Pathway Inhibition.
Quercetin
Quercetin's anti-inflammatory prowess is well-documented and involves the modulation of multiple signaling pathways, including both NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[14] By inhibiting these pathways, quercetin effectively suppresses the production of a wide array of inflammatory mediators.
Anti-inflammatory Mechanisms of Quercetin via MAPK and NF-κB Pathways.
Conclusion
Quercetin stands out as a well-characterized flavonoid with potent anti-inflammatory properties, demonstrated through extensive in vitro and in vivo studies. Its mechanisms of action, involving the inhibition of the NF-κB and MAPK signaling pathways, are well-established.
(-)-Isolariciresinol 9'-O-glucoside, as a member of the lignan class, is presumed to possess anti-inflammatory activity, likely through the inhibition of the NF-κB pathway. The limited available data on isolariciresinol derivatives suggests a potential for significant nitric oxide inhibition. However, a comprehensive understanding of its specific efficacy and a direct comparison with quercetin are hampered by the current lack of dedicated research on this particular lignan glucoside.
For researchers and drug development professionals, quercetin presents a more data-rich candidate for further investigation as an anti-inflammatory agent. Future studies are warranted to isolate and characterize the anti-inflammatory effects of (-)-Isolariciresinol 9'-O-glucoside to fully understand its therapeutic potential and to enable a more direct and quantitative comparison with other natural compounds like quercetin.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of test compounds.
General Workflow for Anti-inflammatory Drug Screening.
Bioavailability of Isolariciresinol Glycosides: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the bioavailability of bioactive compounds is paramount for translating preclinical findings into clinical applications. This guide provides...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the bioavailability of bioactive compounds is paramount for translating preclinical findings into clinical applications. This guide provides a comprehensive comparison of the bioavailability of isolariciresinol (B191591) glycosides, with a primary focus on the most extensively studied compound, secoisolariciresinol (B192356) diglucoside (SDG). The information presented is supported by experimental data to aid in the design and interpretation of future studies.
Isolariciresinol and its glycosidic forms, a class of lignans (B1203133) predominantly found in flaxseed, have garnered significant attention for their potential health benefits. However, their therapeutic efficacy is intrinsically linked to their bioavailability. The native glycosides are generally not absorbed directly. Instead, they undergo extensive metabolism by the gut microbiota to produce bioactive aglycones and mammalian lignans, which are then absorbed into systemic circulation.
Comparative Bioavailability and Pharmacokinetics
Direct oral bioavailability of isolariciresinol glycosides, such as secoisolariciresinol diglucoside (SDG), is virtually zero due to their polar nature and poor membrane permeability[1]. The assessment of their bioavailability, therefore, relies on the pharmacokinetic analysis of their key metabolites: secoisolariciresinol (SECO), enterodiol (B191174) (ED), and enterolactone (B190478) (EL).
A comparative study in rats evaluated the bioavailability of enriched SDG versus a naturally occurring SDG polymer. The results indicated no statistically significant differences in the plasma concentrations of the ultimate metabolites, ED and EL, suggesting that the polymer form can be an economical alternative for delivering these bioactive lignans[1][2].
The following table summarizes the key pharmacokinetic parameters of SDG metabolites after oral administration, compiled from studies in both rats and humans.
Metabolite
Form Administered
Species
Dose
Cmax (ng/mL)
Tmax (h)
AUC (ng·h/mL)
Elimination Half-life (h)
SECO
Enriched SDG
Rat
40 mg/kg
Detected at 0.25h, but often not quantifiable
~2
-
-
SECO
SDG
Human
25-172 mg
Dose-dependent
5-7
-
4.8
Total ED
Enriched SDG
Rat
40 mg/kg
~3.4 (unconjugated at 8h)
11-12
Similar to polymer
-
Total ED
SDG Polymer
Rat
40 mg/kg
~6.2 (unconjugated at 12h)
11-12
Similar to enriched
-
ED
SDG
Human
1.31 µmol/kg
-
14.8 ± 5.1
966 ± 639 (nmol/L·h)
9.4
Total EL
Enriched SDG
Rat
40 mg/kg
Similar to ED
11-12
Similar to polymer
-
Total EL
SDG Polymer
Rat
40 mg/kg
Similar to ED
11-12
Similar to enriched
-
EL
SDG
Human
1.31 µmol/kg
-
19.7 ± 6.2
1762 ± 1117 (nmol/L·h)
13.2
Note: "Total" refers to the sum of conjugated and unconconjugated forms. Dashes indicate data not available or not applicable.
Metabolic Pathway of Secoisolariciresinol Diglucoside (SDG)
The metabolic conversion of SDG is a multi-step process initiated by the gut microbiota. This signaling pathway illustrates the transformation of the parent glycoside into its bioactive downstream metabolites.
Metabolic conversion of SDG by gut microbiota.
Experimental Protocols
The following outlines a typical experimental workflow for assessing the bioavailability of isolariciresinol glycosides, based on methodologies reported in preclinical and clinical studies[1][2][3][4].
Subject Preparation and Dosing:
Animal Studies: Rats are often used as a preclinical model. Subjects are typically fasted overnight before administration of the test compound. The isolariciresinol glycoside (e.g., enriched SDG or SDG polymer) is administered orally at a specified dose (e.g., 40 mg/kg)[1][2].
Human Studies: Healthy volunteers are recruited and often undergo a washout period to eliminate dietary sources of lignans. A single oral dose of the purified glycoside (e.g., 25-172 mg of SDG) is administered[3][4].
Sample Collection:
Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) into heparinized tubes.
Plasma is separated by centrifugation and stored at -80°C until analysis.
For urinary excretion analysis, urine is collected over specified intervals (e.g., 0-12h, 12-24h, etc.)[4].
Sample Preparation for Analysis:
To measure total lignan (B3055560) concentrations (conjugated and unconjugated), plasma and urine samples are typically treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites.
The hydrolyzed samples are then subjected to solid-phase extraction (SPE) for purification and concentration of the analytes.
Analytical Method:
The concentrations of the parent compound (if detectable) and its metabolites (SECO, ED, EL) are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for accurate measurement of the analytes in complex biological matrices[1][2].
Pharmacokinetic Analysis:
The plasma concentration-time data for each metabolite is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life (t1/2).
Experimental Workflow Diagram
The following diagram provides a visual representation of a typical experimental workflow for a bioavailability study of isolariciresinol glycosides.
Proper Disposal of (-)-Isolariciresinol 9'-O-glucoside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of experimental work. This guide provides detailed procedures for the proper d...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of experimental work. This guide provides detailed procedures for the proper disposal of (-)-Isolariciresinol 9'-O-glucoside, a lignan (B3055560) glycoside used in various research applications. The following information is based on available safety data for similar compounds and general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions:
Prior to handling (-)-Isolariciresinol 9'-O-glucoside, it is essential to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While closely related compounds like Secoisolariciresinol Diglucoside are not classified as hazardous, other similar molecules have been noted to cause skin and eye irritation.[1] Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Hazard Assessment and Waste Classification
Based on available data for the structurally similar compound, Secoisolariciresinol Diglucoside, (-)-Isolariciresinol 9'-O-glucoside is not expected to be classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] However, without a specific SDS for (-)-Isolariciresinol 9'-O-glucoside, a cautious approach is recommended.
Summary of Hazard Data (for Secoisolariciresinol Diglucoside):
Hazard Classification
GHS Classification
NFPA Ratings
Health Hazard
Not Classified
0
Fire Hazard
Not Flammable
0
Reactivity Hazard
Stable
0
Data sourced from the Cayman Chemical Safety Data Sheet for Secoisolariciresinol Diglucoside.[2]
Disposal Protocol for (-)-Isolariciresinol 9'-O-glucoside
The recommended disposal procedure is contingent on the final determination of the compound's hazard classification. The following protocol assumes that (-)-Isolariciresinol 9'-O-glucoside is a non-hazardous solid waste, in line with the data for its close analogue.
Step-by-Step Disposal Procedure:
Final Confirmation: Before proceeding, make every effort to obtain the specific SDS for (-)-Isolariciresinol 9'-O-glucoside from your supplier. If the SDS indicates any hazards, the disposal method must be adjusted accordingly, likely requiring disposal as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.
Container Preparation: Ensure the empty container of (-)-Isolariciresinol 9'-O-glucoside is free of any residual powder. If necessary, rinse the container with a small amount of a suitable solvent (e.g., water or ethanol). The resulting rinsate should be collected and disposed of as non-hazardous liquid waste, typically by flushing down the sanitary sewer with copious amounts of water, provided this is in accordance with local regulations.[3][4]
Waste Collection: Collect the solid (-)-Isolariciresinol 9'-O-glucoside waste in a clearly labeled, sealed container. The label should identify the contents as "Non-Hazardous Solid Waste: (-)-Isolariciresinol 9'-O-glucoside".
Disposal as Solid Waste: Once collected and properly labeled, the sealed container can be disposed of in the regular laboratory trash, which is then transferred to a municipal landfill.[5][6] It is crucial that laboratory personnel, not custodial staff, are responsible for placing the sealed container directly into the designated dumpster to avoid any confusion regarding the nature of the waste.[6]